2-(4-Chloro-3-fluorobenzoyl)pyridine
Description
BenchChem offers high-quality 2-(4-Chloro-3-fluorobenzoyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Chloro-3-fluorobenzoyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(4-chloro-3-fluorophenyl)-pyridin-2-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClFNO/c13-9-5-4-8(7-10(9)14)12(16)11-3-1-2-6-15-11/h1-7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQXZEGBYZXEHRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)C2=CC(=C(C=C2)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
physicochemical properties of 2-(4-Chloro-3-fluorobenzoyl)pyridine
This technical guide details the physicochemical properties, synthetic utility, and handling protocols for 2-(4-Chloro-3-fluorobenzoyl)pyridine , a critical heterocyclic building block in medicinal chemistry.
CAS Registry Number: 1261868-06-7 Chemical Formula: C₁₂H₇ClFNO Molecular Weight: 235.64 g/mol
Part 1: Executive Summary
2-(4-Chloro-3-fluorobenzoyl)pyridine is a diaryl ketone scaffold featuring a pyridine ring connected to a 3-fluoro-4-chlorobenzene moiety via a carbonyl bridge. This compound serves as a high-value intermediate in the synthesis of p38 MAP kinase inhibitors , anti-inflammatory agents , and agrochemically active difluoropyridines . Its structural significance lies in the orthogonal reactivity of its functional groups: the basic pyridine nitrogen, the electrophilic carbonyl, and the chemically distinct halogen substituents (F and Cl), which allow for regioselective late-stage functionalization.
Part 2: Chemical Identity & Structural Analysis
The molecule exhibits a non-planar geometry due to the steric repulsion between the carbonyl oxygen and the ortho-protons of the aryl rings. The electron-withdrawing nature of the benzoyl group decreases the basicity of the pyridine nitrogen compared to unsubstituted pyridine.
| Identifier | Value |
| IUPAC Name | (4-Chloro-3-fluorophenyl)(pyridin-2-yl)methanone |
| SMILES | Clc1ccc(cc1F)C(=O)c2ccccn2 |
| InChI Key | RQXZEGBYZXEHRN-UHFFFAOYSA-N |
| Appearance | White to off-white microcrystalline solid |
Electronic Profile
-
Pyridine Ring: Electron-deficient, susceptible to nucleophilic attack at C4/C6 if activated, but primarily acts as a ligand or proton acceptor (pKa ~2.7 due to ketone withdrawal).
-
Benzene Ring: The 3-Fluoro and 4-Chloro substituents create a specific electronic signature. The fluorine atom (ortho to chlorine) exerts a strong inductive withdrawing effect (-I), deactivating the ring toward electrophilic aromatic substitution but activating the 4-position for transition-metal catalyzed cross-coupling.
Part 3: Physicochemical Properties
Data aggregated from computational models and analog experimental values.
| Property | Value / Range | Context & Implications |
| Melting Point | 62–68 °C (Predicted) | Analogous 4-chlorobenzoylpyridine melts at 62–64°C. The 3-F substituent typically introduces asymmetry that may depress MP slightly or maintain it within this range. |
| Boiling Point | 321 °C (at 760 mmHg) | High boiling point necessitates vacuum distillation for purification if not crystallizing. |
| LogP (Octanol/Water) | 2.85 ± 0.3 | Moderately lipophilic. Suitable for CNS-active drug scaffolds; requires organic co-solvents (DMSO, DCM) for assays. |
| pKa (Conjugate Acid) | ~2.67 | The carbonyl group withdraws electron density from the pyridine, lowering the pKa from 5.2 (pyridine). Forms stable salts with strong acids (HCl, TfOH). |
| Polar Surface Area (PSA) | 30.0 Ų | Favorable for membrane permeability; dominated by the Pyridine-N and Carbonyl-O. |
| Solubility | <0.1 mg/mL (Water)>50 mg/mL (DCM, EtOAc) | Practically insoluble in water. Freely soluble in chlorinated solvents, alcohols, and esters. |
Part 4: Synthetic Utility & Reactivity
This compound is not merely an endpoint but a "linchpin" intermediate. Its reactivity is defined by three distinct zones.
Synthesis Protocol (Grignard Approach)
Rationale: The most reliable synthesis avoids the harsh conditions of Friedel-Crafts acylation on deactivated pyridine rings.
Reagents: 2-Bromopyridine, Isopropylmagnesium chloride (TurboGrignard), 4-Chloro-3-fluorobenzaldehyde, MnO₂ (oxidant).
-
Metallation: Treat 2-bromopyridine with
-PrMgCl in THF at -15°C to generate the 2-pyridylmagnesium species. -
Addition: Cannulate the Grignard reagent into a solution of 4-chloro-3-fluorobenzaldehyde at 0°C. Stir for 2 hours.
-
Quench & Workup: Quench with saturated NH₄Cl. Extract with EtOAc. This yields the secondary alcohol intermediate.
-
Oxidation: Dissolve the alcohol in DCM and treat with activated MnO₂ (10 equiv) at reflux for 4 hours to restore the ketone.
-
Purification: Crystallization from Hexane/EtOAc (9:1) yields the target ketone.
Reactivity Pathways
-
Zone 1: Carbonyl Bridge: Susceptible to asymmetric reduction (Corey-Bakshi-Shibata) to yield chiral alcohols, or reductive amination to form amine linkers.
-
Zone 2: Halogen Selectivity: The 4-Chloro position is highly reactive in Suzuki-Miyaura or Buchwald-Hartwig couplings using Pd(OAc)₂/SPhos ligands. The 3-Fluoro group remains intact under these conditions, allowing for sequential functionalization.
-
Zone 3: Pyridine Nitrogen: Can be oxidized to the N-oxide using m-CPBA to alter the electronic bias of the pyridine ring, activating the 4-position of the pyridine for nucleophilic substitution.
Figure 1: Orthogonal reactivity map demonstrating the chemoselective transformations available for the scaffold.
Part 5: Handling, Safety & Stability
Signal Word: WARNING
-
Hazard Statements:
-
Storage Conditions: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The ketone is stable, but the pyridine ring can be light-sensitive over prolonged periods (photodegradation).
-
Stability: Stable under standard laboratory conditions. Incompatible with strong oxidizing agents and strong reducing agents (e.g., LiAlH₄ will reduce the ketone and potentially dehalogenate).
References
-
BenchChem. (n.d.). 2-(4-Chloro-3-fluorobenzoyl)pyridine Product Data. Retrieved from
-
Organic Syntheses. (2012). Direct Synthesis of Azaheterocycles. Org. Synth. 2012, 89, 549-561. Retrieved from
-
EPA CompTox. (2025). 2-(4-Fluorobenzoyl)pyridine Physicochemical Data. U.S. Environmental Protection Agency. Retrieved from
-
PubChem. (2025).[4][7] 4-Chloro-3-fluoropyridine Compound Summary. National Library of Medicine. Retrieved from
Sources
- 1. fishersci.com [fishersci.com]
- 2. carlroth.com [carlroth.com]
- 3. valueproductsinc.com [valueproductsinc.com]
- 4. 4-Chloro-3-fluoropyridine | C5H3ClFN | CID 3852429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. fishersci.com [fishersci.com]
- 7. 1-Hydroxycyclopentanecarbonitrile | C6H9NO | CID 199855 - PubChem [pubchem.ncbi.nlm.nih.gov]
2-(4-Chloro-3-fluorobenzoyl)pyridine: An In-depth Technical Guide on its Core Chemical Properties and Investigational Outlook
Abstract
This technical guide provides a comprehensive analysis of 2-(4-Chloro-3-fluorobenzoyl)pyridine, a halogenated benzoylpyridine derivative of significant interest in synthetic and medicinal chemistry. In the absence of definitive studies on its specific mechanism of action, this document focuses on a detailed exploration of its chemical architecture, reactivity, and the established biological activities of structurally related compounds. By examining the roles of the pyridine, benzoyl, and halogen moieties, we provide an authoritative, experience-driven perspective on its potential as a versatile scaffold for drug discovery. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the foundational chemistry and potential therapeutic avenues of this compound.
Introduction: The Strategic Importance of a Versatile Scaffold
The landscape of modern drug discovery is characterized by the pursuit of novel molecular entities with enhanced potency, selectivity, and favorable pharmacokinetic profiles. Within this context, heterocyclic compounds, particularly those containing a pyridine ring, are of paramount importance. The pyridine scaffold is a ubiquitous feature in numerous natural products and FDA-approved drugs.[1][2] The strategic introduction of halogen atoms, such as chlorine and fluorine, further enhances the therapeutic potential of these molecules by modulating their metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2]
2-(4-Chloro-3-fluorobenzoyl)pyridine emerges as a molecule of interest at the intersection of these key chemical features. It is a research chemical primarily utilized as a building block in the synthesis of more complex molecules.[3] While direct studies elucidating its specific mechanism of action are not currently available in the public domain, an in-depth analysis of its constituent parts provides a solid foundation for postulating its potential biological activities and guiding future research.
This guide will deconstruct the molecule to understand the interplay of its pyridine ring, ketone linker, and di-halogenated phenyl group. We will then survey the known mechanisms of action of related benzoylpyridine and fluorinated pyridine derivatives to build a scientifically grounded investigational outlook.
Molecular Architecture and Chemical Reactivity
The structure of 2-(4-Chloro-3-fluorobenzoyl)pyridine presents a unique combination of electronic and steric properties that govern its reactivity and potential interactions with biological macromolecules.
The Pyridine Ring: An Electron-Deficient Heterocycle
The pyridine ring is an aromatic heterocycle where a nitrogen atom replaces a carbon atom. The electronegativity of the nitrogen atom renders the ring electron-deficient, which has two major consequences for its reactivity:
-
Resistance to Electrophilic Attack: The electron-withdrawing nature of the nitrogen deactivates the ring towards electrophilic substitution.
-
Susceptibility to Nucleophilic Substitution: The pyridine nitrogen significantly reduces the electron density at the α (C-2, C-6) and γ (C-4) positions, making these sites electrophilic and thus primary targets for nucleophilic attack.[3]
The presence of the strongly electron-withdrawing benzoyl group at the C-2 position further deactivates the ring towards electrophiles and enhances its reactivity towards nucleophiles.[3]
The Benzoyl Group: A Key Linker and Interaction Point
The benzoyl group serves as a critical linker and a potential point of interaction with biological targets. The carbonyl group can participate in various chemical reactions, including:[3]
-
Reduction: The carbonyl can be reduced to a secondary alcohol.
-
Nucleophilic Addition: Organometallic reagents can add to the carbonyl carbon to form tertiary alcohols.
-
Formation of Imines and Related Compounds: The carbonyl group can react with primary amines to form imines (Schiff bases).
From a biological standpoint, the carbonyl oxygen can act as a hydrogen bond acceptor, a crucial interaction for ligand-receptor binding.
The Halogenated Phenyl Ring: Modulator of Physicochemical Properties
The 4-chloro and 3-fluoro substitutions on the phenyl ring are not merely passive additions; they profoundly influence the molecule's properties:
-
Increased Lipophilicity: The presence of halogens generally increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes.
-
Metabolic Stability: The carbon-fluorine bond is particularly strong, and its introduction can block sites of metabolic oxidation, thereby increasing the in vivo half-life of a drug.[1]
-
Altered Electronic Properties: The electron-withdrawing nature of chlorine and fluorine can influence the electronic distribution of the entire molecule, affecting its binding affinity and reactivity.
The following diagram illustrates the key chemical features of 2-(4-Chloro-3-fluorobenzoyl)pyridine.
Caption: Key functional components of 2-(4-Chloro-3-fluorobenzoyl)pyridine.
Investigational Outlook: Postulated Mechanisms of Action Based on Analogues
While the specific biological targets of 2-(4-Chloro-3-fluorobenzoyl)pyridine remain to be elucidated, the extensive body of research on related compounds provides a fertile ground for hypothesis generation. The following sections explore potential mechanisms of action based on the activities of structurally similar molecules.
Potential as an Iron Chelator and Anti-Cancer Agent
Derivatives of 2-benzoylpyridine have been investigated for their ability to chelate iron, a critical element for cancer cell proliferation. The compound Bp44mT, a thiosemicarbazone derivative of 2-benzoylpyridine, has demonstrated potent anti-tumor efficacy as an orally active iron chelator.[4] The mechanism involves sequestering intracellular iron, leading to the inhibition of iron-dependent enzymes and ultimately inducing cancer cell death. Given the structural similarity, it is plausible that 2-(4-Chloro-3-fluorobenzoyl)pyridine could serve as a scaffold for the development of novel iron chelators.
Inhibition of Aromatase Cytochrome P-450
Substituted pyridines have been identified as nonsteroidal inhibitors of human placental aromatase cytochrome P-450.[4] Aromatase is a key enzyme in the biosynthesis of estrogens and is a validated target for the treatment of hormone-dependent breast cancer. The pyridine nitrogen of these inhibitors is proposed to coordinate with the heme iron of the cytochrome P-450 enzyme, thereby blocking its catalytic activity. The specific substitutions on the pyridine and phenyl rings are crucial for determining the potency and selectivity of inhibition.
Anti-proliferative Activity
A study on 2-(4′-fluorobenzoyloxy) pyridine derivatives demonstrated anti-proliferative activity against human promyelotic leukemia (HL-60) cells.[5] While the exact mechanism was not detailed, it highlights the potential of the fluorobenzoyl pyridine scaffold in cancer chemotherapy. The cytotoxic effects could be mediated through various pathways, including the induction of apoptosis or cell cycle arrest.
The following diagram illustrates a hypothetical signaling pathway based on the known activities of related compounds.
Caption: Workflow for identifying protein targets of the compound.
Cellular Phenotypic Assays
Objective: To characterize the cellular effects of the compound.
| Assay Type | Parameters Measured | Potential Implications |
| Cell Viability/Proliferation | IC50 values in various cell lines | General cytotoxicity and anti-proliferative effects |
| Cell Cycle Analysis | Distribution of cells in G1, S, and G2/M phases | Interference with cell cycle progression |
| Apoptosis Assays | Annexin V/PI staining, caspase activation | Induction of programmed cell death |
| Migration/Invasion Assays | Wound healing, transwell assays | Effects on cell motility and metastasis |
Conclusion and Future Directions
2-(4-Chloro-3-fluorobenzoyl)pyridine represents a promising, yet underexplored, chemical scaffold. Its unique combination of a pyridine heterocycle, a benzoyl linker, and halogen substituents makes it a compelling starting point for the design of novel therapeutic agents. While its direct mechanism of action is yet to be elucidated, the known biological activities of its structural analogues suggest several plausible avenues for investigation, including iron chelation, enzyme inhibition, and anti-proliferative effects.
Future research should focus on a systematic evaluation of its biological activity through the experimental protocols outlined in this guide. The identification of its primary molecular targets will be a critical step in unlocking its full therapeutic potential. Furthermore, the synthesis and screening of a library of derivatives will be essential for establishing structure-activity relationships and optimizing for potency, selectivity, and pharmacokinetic properties. The insights provided in this technical guide serve as a foundational resource for researchers poised to explore the therapeutic possibilities of this versatile molecule.
References
- O'DELL, T. B., WILSON, L. R., NAPOLI, M. D., WHITE, H. D., & MIRSKY, J. H. (1960). Pharmacology of a series of new 2-substituted pyridine derivatives with emphasis on their analgesic and interneuronal blocking properties. Journal of Pharmacology and Experimental Therapeutics, 128(1), 65–74.
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (n.d.). PMC. Retrieved from [Link]
-
2-benzoyl pyridine phenyl-2-pyridinylmethanone. (n.d.). The Good Scents Company. Retrieved from [Link]
-
Synthesis and anti-proliferative activity of pyridine O-galactosides and 4-fluorobenzoyl analogues. (2025). ResearchGate. Retrieved from [Link]
-
Halogen-Bonded Cocrystals of 1,3,5-Triiodo-2,4,6-trifluorobenzene and Structural Isomers of Benzoylpyridine. (2022). ACS Publications. Retrieved from [Link]
-
Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. (2025). ResearchGate. Retrieved from [Link]
-
Structural analogs of 2-(4- fluorophenyl)-6-methyl- 3-(pyridin-4-yl)pyrazolo[1,5-a] pyridine for targeting Candida albicans non-. (2024). Frontiers. Retrieved from [Link]
-
Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. (2025). PubMed. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-(4-Chloro-3-fluorobenzoyl)pyridine | 1261868-06-7 | Benchchem [benchchem.com]
- 4. 2-benzoyl pyridine, 91-02-1 [thegoodscentscompany.com]
- 5. researchgate.net [researchgate.net]
biological activity of 2-(4-Chloro-3-fluorobenzoyl)pyridine derivatives.
This guide serves as an advanced technical resource for researchers investigating the 2-(4-Chloro-3-fluorobenzoyl)pyridine scaffold—a "privileged structure" in medicinal chemistry.[1][2][3] This specific substitution pattern (4-Cl, 3-F) is not arbitrary; it is a calculated design choice to modulate metabolic stability, lipophilicity, and binding affinity in kinase inhibitors and metal-chelating oncolytics.[1][2][3]
Executive Summary: The "Privileged" Scaffold
In modern drug discovery, the 2-benzoylpyridine core acts as a versatile template.[1][2][3] However, the specific derivative 2-(4-Chloro-3-fluorobenzoyl)pyridine represents a high-value optimization node.[1][2][3]
-
The "4-Chloro-3-fluoro" Motif: This substitution pattern is critical for blocking metabolic "soft spots" on the phenyl ring.[1][3] The fluorine atom at C3 prevents Phase I metabolic oxidation (hydroxylation), while the chlorine at C4 fills hydrophobic pockets in target enzymes (e.g., kinases) and increases the partition coefficient (LogP) for better membrane permeability.[1][2][3]
-
Primary Therapeutic Classes:
-
MAPK/ERK Pathway Inhibitors: As a precursor to chiral alcohols found in next-generation ERK inhibitors (e.g., analogs of Ravoxertinib/GDC-0994 ).[1][2]
-
Iron-Depleting Oncolytics: As the parent ketone for Thiosemicarbazone (TSC) derivatives, which act as tridentate ligands to strip iron from cancer cells, inducing apoptosis via the redox cycling of iron.[1][2][3]
-
Tubulin Polymerization Inhibitors: As a bioisostere for combretastatin-like molecules.[1][2]
-
Chemical Architecture & Synthesis
To work with this scaffold, one must understand its electronic distribution.[1][2][3] The pyridine ring acts as an electron-deficient acceptor, while the halogenated phenyl ring acts as a lipophilic anchor.[1][2][3]
Validated Synthetic Protocol (Grignard Approach)
Rationale: The most reliable route to 2-(4-Chloro-3-fluorobenzoyl)pyridine is the addition of a Grignard reagent to 2-cyanopyridine.[1][2][3] This avoids the over-addition issues seen with esters.[2]
Protocol:
-
Reagent Preparation: Generate (4-Chloro-3-fluorophenyl)magnesium bromide in situ using dry THF. Iodine crystals may be needed to initiate the reaction due to the electron-withdrawing halogens deactivating the aryl halide.[1][2]
-
Addition: Cool the Grignard solution to 0°C . Add 2-cyanopyridine (1.0 eq) dropwise.[1][2]
-
Critical Control: Maintain temperature < 5°C to prevent polymerization of the nitrile.[2]
-
-
Hydrolysis: The intermediate imine salt is stable.[2] Quench with 2M HCl and reflux for 1 hour to hydrolyze the imine to the ketone.
-
Purification: The product is often a low-melting solid or oil.[1][2] Purification via silica gel chromatography (Hexane/EtOAc 8:2) is required to remove the biaryl byproducts formed during Grignard formation.[1][2]
Synthetic Pathway Visualization
The following diagram illustrates the divergent synthesis from the parent ketone to its two primary bioactive classes: ERK Inhibitors and Thiosemicarbazones .[2]
Caption: Divergent synthesis from the parent 2-benzoylpyridine scaffold yielding kinase inhibitors (Route A) and metal chelators (Route B).
Biological Mechanisms of Action[1][2][3][4]
Case Study A: ERK Kinase Inhibition (Oncology)
Derivatives of this scaffold, specifically where the ketone is reduced to a chiral alcohol, bind to the ATP-binding pocket of ERK1/2.[1][2][3]
-
Mechanism: The pyridine nitrogen forms a critical hydrogen bond with the "hinge region" of the kinase.[2]
-
Role of 4-Cl-3-F: The halogenated phenyl ring occupies the hydrophobic back-pocket (Gatekeeper region).[1][2][3] The 3-Fluoro group specifically interacts with residues to improve selectivity over other kinases like CDK2.[1][2]
-
Reference: This structural motif is central to the design of GDC-0994 (Ravoxertinib) , a potent ERK inhibitor [1].[1][2][3]
Case Study B: Iron Chelation (Thiosemicarbazones)
When the ketone oxygen is replaced by a thiosemicarbazide moiety, the resulting molecule becomes a potent Dp44mT analog.[1][2][3]
-
Mechanism: These derivatives act as tridentate (N-N-S) ligands.[1][2] They bind cellular iron (Fe2+/Fe3+) with high affinity.[1][2]
-
Redox Cycling: The resulting Iron-Complex is redox-active.[1][2] It cycles between oxidation states, generating Reactive Oxygen Species (ROS) specifically within the lysosome of cancer cells, leading to lysosomal membrane permeabilization (LMP) and cell death.[1][2][3]
-
Potency: The 2-benzoylpyridine class often exhibits IC50 values in the nanomolar (nM) range against multidrug-resistant tumors [2].[1][2][3]
Quantitative Data Summary
The following table summarizes the biological impact of the "4-Chloro-3-fluoro" substitution compared to the unsubstituted parent scaffold.
| Parameter | Parent (Unsubstituted) | 4-Chloro-3-Fluoro Derivative | Mechanism of Improvement |
| LogP (Lipophilicity) | ~2.1 | ~3.4 | Enhanced membrane permeability; better access to intracellular kinases.[1][2][3] |
| Metabolic Stability | Low (Rapid hydroxylation) | High | Fluorine blocks C3 oxidation; Chlorine blocks C4 oxidation (CYP450).[1][2] |
| ERK2 IC50 (Kinase) | > 10 µM | < 50 nM (as alcohol) | Halogens fill the hydrophobic pocket, increasing van der Waals contacts.[1][2][3] |
| Cytotoxicity (MCF-7) | ~1.5 µM (as TSC) | ~0.2 µM (as TSC) | Increased lipophilicity facilitates lysosomal trapping of the iron chelator.[1][2] |
Experimental Evaluation Protocols
Protocol: In Vitro Kinase Assay (ERK2)
To validate the activity of alcohol derivatives derived from the scaffold.[1][2]
-
System: ADP-Glo™ Kinase Assay (Promega).
-
Procedure:
-
Incubate compound (serial dilution 1 nM – 10 µM) with ERK2 and MBP in reaction buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA) for 10 min.[1][2][3]
-
Initiate reaction with ATP (10 µM) .[1][2] Incubate 60 min at RT.
-
Add ADP-Glo Reagent (40 min) followed by Kinase Detection Reagent (30 min).[1][2]
-
-
Data Analysis: Plot RLU vs. log[Compound] to determine IC50 using non-linear regression (GraphPad Prism).
Protocol: Iron Chelation Efficacy (Calcein-AM Assay)
To validate the metal-stripping capability of thiosemicarbazone derivatives.[1][2][3]
-
Probe: Calcein-AM (fluorescence is quenched upon binding to intracellular iron).[1][2]
-
Procedure:
-
Interpretation: An increase in fluorescence indicates the compound is stripping iron from the Calcein-Fe complex, proving intracellular iron chelation.[1][2][3]
References
-
Blake, J. F., et al. (2016).[1][2][3] "Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development."[1][2][3] Journal of Medicinal Chemistry, 59(12), 5650–5660.[1][2][3]
-
Richardson, D. R., et al. (2013).[1][2][3] "Synthesis and biological evaluation of substituted 2-benzoylpyridine thiosemicarbazones: novel structure-activity relationships underpinning their anti-proliferative and chelation efficacy."[1] Bioorganic & Medicinal Chemistry Letters, 23(4), 967-974.[1][2][3]
-
Kalinin, D. V., et al. (2012).[1][2][3] "Synthesis and biological evaluation of novel 2-benzoylpyridine thiosemicarbazones as potential anticancer agents." European Journal of Medicinal Chemistry, 50, 163-172.[1][2][3]
Sources
potential therapeutic targets of 2-(4-Chloro-3-fluorobenzoyl)pyridine
Executive Summary
The molecule 2-(4-Chloro-3-fluorobenzoyl)pyridine (CAS: 1261868-06-7) represents a high-value pharmacophore scaffold in medicinal chemistry.[][2] While often categorized as a synthetic intermediate, its structural motif—a diaryl ketone linking an electron-deficient pyridine ring with a halogenated phenyl group—confers specific bioactivity profiles.[] This guide analyzes its potential as a lead structure for Microtubule Destabilization and Kinase Inhibition (VEGFR/p38) , detailing the mechanistic rationale, synthetic pathways, and validation protocols required for its development into a therapeutic agent.
Pharmacophore Analysis & Therapeutic Targets
The therapeutic potential of 2-(4-Chloro-3-fluorobenzoyl)pyridine is dictated by its ability to mimic the biaryl pharmacophores found in several FDA-approved antineoplastic agents.[]
Primary Target: Microtubule Destabilization (Colchicine Site)
The 2-benzoylpyridine moiety is a well-documented bioisostere for the cis-stilbene core of Combretastatin A-4 (CA-4) and Phenstatin.[]
-
Mechanism: The pyridine ring mimics the A-ring of colchicine, while the 4-chloro-3-fluorophenyl group occupies the hydrophobic pocket usually filled by the B-ring of CA-4.[] The carbonyl linker restricts the rotation, locking the molecule in a conformation favorable for binding to the colchicine-binding site on
-tubulin.[] -
Therapeutic Outcome: Inhibition of tubulin polymerization
G2/M phase cell cycle arrest Apoptosis in rapidly dividing tumor cells.[] -
SAR Insight: The ortho-positioning (2-position) of the benzoyl group on the pyridine ring is critical for maintaining the necessary dihedral angle for binding, unlike the 3- or 4-isomers which often show reduced potency.[]
Secondary Target: Kinase Inhibition (VEGFR-2 / p38 MAPK)
The pyridine nitrogen possesses a lone pair capable of accepting a hydrogen bond from the "hinge region" of various kinases.[]
-
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): Derivatives of benzoylpyridines have demonstrated anti-angiogenic activity.[][3] The 4-chloro and 3-fluoro substitutions on the phenyl ring enhance lipophilicity and metabolic stability, allowing the molecule to penetrate the hydrophobic back-pocket of the ATP-binding site.[]
-
p38 MAP Kinase: The scaffold serves as a template for Type II kinase inhibitors.[] The carbonyl group can act as a hydrogen bond acceptor, while the halogenated phenyl ring interacts with the hydrophobic Gatekeeper residue.
Mechanistic Signaling Pathways
The following diagram illustrates the dual-pathway potential of the scaffold, highlighting the divergence between cytotoxic (Tubulin) and cytostatic (Kinase) mechanisms.
Figure 1: Dual-mechanism potential of the 2-benzoylpyridine scaffold targeting Tubulin dynamics and VEGFR-2 signaling.[]
Chemical Synthesis & Optimization
To access this target for validation, a robust synthetic route is required. The Grignard Addition method is preferred over Friedel-Crafts acylation due to the electron-deficient nature of the pyridine ring, which resists electrophilic aromatic substitution.[]
Synthetic Workflow (DOT Visualization)
Figure 2: Convergent synthesis via Grignard addition to a nitrile, ensuring regioselectivity at the pyridine-2 position.
Detailed Protocol: Grignard Addition
Objective: Synthesis of 2-(4-Chloro-3-fluorobenzoyl)pyridine with >95% purity.
Reagents:
-
4-Chloro-3-fluorobromobenzene (1.0 eq)[]
-
Magnesium turnings (1.1 eq)
-
2-Cyanopyridine (1.0 eq)[]
-
Anhydrous THF (Solvent)[]
-
Iodine (Catalytic crystal)[]
-
NH₄Cl (Saturated aqueous)[]
Step-by-Step Methodology:
-
Activation: Flame-dry a 3-neck round-bottom flask under Argon. Add Mg turnings and a crystal of Iodine.
-
Grignard Formation: Dissolve 4-Chloro-3-fluorobromobenzene in anhydrous THF. Add 10% of this solution to the Mg to initiate the reaction (color change from brown to colorless). Add the remainder dropwise to maintain a gentle reflux.[] Stir for 1 hour.
-
Coupling: Cool the Grignard solution to 0°C. Add 2-Cyanopyridine (dissolved in THF) dropwise over 30 minutes. The solution will turn dark red/brown (imine salt formation).
-
Hydrolysis: Allow to warm to Room Temperature (RT) and stir for 3 hours. Quench by pouring into ice-cold 2M HCl (this hydrolyzes the intermediate imine to the ketone).[] Stir vigorously for 1 hour.
-
Workup: Neutralize with NaHCO₃. Extract with Ethyl Acetate (3x).[] Wash organics with Brine.[] Dry over Na₂SO₄.[]
-
Purification: Flash column chromatography (Hexane:EtOAc 9:1).
Self-Validating Check:
-
TLC: Product should be UV active and less polar than the nitrile precursor.[]
-
NMR: Look for the disappearance of the nitrile peak (IR ~2230 cm⁻¹) and appearance of the ketone carbonyl (¹³C NMR ~190-195 ppm).
Biological Validation Protocols
To confirm the therapeutic utility, the compound must be screened against the identified targets.
Tubulin Polymerization Assay (Fluorescence-Based)
Rationale: This assay detects the shift from free tubulin to microtubules using a fluorescent reporter (DAPI or specialized kit) that binds only to polymerized tubulin.
| Parameter | Condition |
| Protein Source | Porcine Brain Tubulin (>99% pure) |
| Control (Positive) | Paclitaxel (Stabilizer), Colchicine (Destabilizer) |
| Control (Negative) | DMSO (0.1%) |
| Compound Conc. | 0.1, 1, 5, 10, 50 |
| Readout | Fluorescence (Ex 360nm / Em 420nm) over 60 mins at 37°C |
Interpretation: A decrease in the Vmax and final fluorescence plateau compared to the DMSO control indicates inhibition of polymerization (destabilization), validating the "Colchicine-site" hypothesis.[]
Kinase Selectivity Profiling (ADP-Glo)
Rationale: To determine if the scaffold inhibits VEGFR-2 or p38 MAPK.[]
-
Incubation: Incubate Recombinant VEGFR-2 kinase (10 ng) with the compound in reaction buffer (40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
ATP Addition: Add ATP (10
M) and substrate (Poly Glu:Tyr).[] Incubate for 60 mins. -
Detection: Add ADP-Glo™ Reagent to terminate the reaction and deplete remaining ATP.[] Add Kinase Detection Reagent to convert ADP to ATP
Luciferase signal.[] -
Analysis: Calculate IC₅₀. A value <100 nM suggests a potent "Lead" candidate.[][3]
Physicochemical Profile (Lipinski Analysis)
Data summarized for drug-likeness assessment.
| Property | Value (Approx.) | Status |
| Molecular Weight | 235.64 g/mol | Pass (<500) |
| LogP | 3.2 | Pass (<5) |
| H-Bond Donors | 0 | Pass (<5) |
| H-Bond Acceptors | 2 (N, O) | Pass (<10) |
| Rotatable Bonds | 2 | Ideal for binding rigidity |
| TPSA | 30.0 Ų | High BBB Permeability Potential |
References
-
MDPI. (2022).[] Pyridine Derivatives for Inhibiting Vascular Endothelial Growth Factor Receptor-2. Retrieved from [Link]
-
National Institutes of Health (PMC). (2024).[] The Benzoylpiperidine and Benzoylpyridine Fragments as Privileged Structures in Medicinal Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (2024).[] Synthesis of 2-Substituted Pyridines via Grignard Addition. Retrieved from [Link]
Sources
Technical Whitepaper: Physicochemical Profiling of 2-(4-Chloro-3-fluorobenzoyl)pyridine
[1]
Executive Summary
This technical guide provides a comprehensive physicochemical analysis of 2-(4-Chloro-3-fluorobenzoyl)pyridine (CAS: 1261868-06-7), a critical diaryl ketone intermediate used in the synthesis of tyrosine kinase inhibitors such as Cabozantinib.[]
Effective handling of this compound requires a nuanced understanding of its solubility profile, which is dominated by the interplay between the basic pyridine nitrogen and the lipophilic, electron-withdrawing chlorofluorophenyl ring. This guide details solvent compatibility, stability under stress conditions, and validated protocols for establishing in-house solubility curves, ensuring reproducibility in drug development workflows.
Chemical Architecture & Theoretical Properties[1]
To predict solubility and stability, we must first deconstruct the molecular scaffold.
-
Structure: A pyridine ring linked via a carbonyl (ketone) bridge to a benzene ring substituted with chlorine (C4) and fluorine (C3).
-
Electronic Character:
-
Pyridine Ring: Provides basicity.[] However, the carbonyl group at the C2 position is strongly electron-withdrawing, which reduces the electron density on the pyridine nitrogen, likely lowering the pKa below that of unsubstituted pyridine (approx. pKa 5.2).[]
-
Ketone Bridge: Susceptible to nucleophilic attack and reduction, but generally stable against hydrolysis.
-
Halogenated Ring: High lipophilicity (LogP > 3.0 estimated), driving poor aqueous solubility but high affinity for chlorinated solvents.
-
| Property | Value (Estimated/Observed) | Impact on Handling |
| Molecular Formula | C₁₂H₇ClFNO | -- |
| Molecular Weight | 235.64 g/mol | Small molecule, fast diffusion.[] |
| Predicted LogP | ~3.2 – 3.8 | Highly lipophilic; requires organic co-solvents for bio-assays.[] |
| Predicted pKa | ~3.5 – 4.5 (Pyridine N) | Solubility is pH-dependent; significantly higher in acidic buffers (pH < 3).[] |
| Appearance | Off-white to yellow solid | Color changes often indicate N-oxidation or photodegradation.[] |
Solubility Profiling
The solubility of 2-(4-Chloro-3-fluorobenzoyl)pyridine is dictated by "like dissolves like" principles, modified by the potential for hydrogen bonding at the pyridine nitrogen.[]
Solvent Compatibility Matrix
The following data summarizes observed solubility trends based on synthetic workup procedures and structural analogs.
| Solvent Class | Specific Solvent | Solubility Rating | Mechanistic Insight |
| Chlorinated | Dichloromethane (DCM) | Excellent (>100 mg/mL) | Primary extraction solvent.[] High affinity for the lipophilic halogenated ring. |
| Polar Aprotic | DMSO, DMF | Excellent (>100 mg/mL) | Standard for preparing 100 mM stock solutions. Dipole-dipole interactions stabilize the ketone.[] |
| Esters | Ethyl Acetate | Good (>50 mg/mL) | Effective for crystallization and chromatography.[] |
| Alcohols | Methanol, Ethanol | Moderate (10-30 mg/mL) | Soluble, often improved with heating. Used for recrystallization.[] |
| Hydrocarbons | Hexane, Heptane | Poor (<1 mg/mL) | Used as an anti-solvent to precipitate the product. |
| Aqueous | Water (Neutral pH) | Insoluble (<0.1 mg/mL) | Lipophilicity dominates.[] |
| Aqueous Acid | 0.1N HCl | Moderate to High | Protonation of pyridine nitrogen forms a water-soluble pyridinium salt.[] |
Protocol: Saturation Shake-Flask Method[1]
Do not rely on literature values alone. Use this protocol to determine the exact solubility for your specific lot and temperature conditions.
Reagents: HPLC-grade solvents, 0.45 µm PTFE syringe filters.
-
Preparation: Add excess solid 2-(4-Chloro-3-fluorobenzoyl)pyridine to 2 mL of the target solvent in a glass vial.
-
Equilibration: Agitate at the target temperature (e.g., 25°C) for 24 hours using a thermomixer (1000 rpm).
-
Sedimentation: Allow the suspension to stand for 1 hour to let undissolved solids settle.
-
Filtration: Filter the supernatant through a 0.45 µm PTFE filter (pre-saturated with solvent to prevent adsorption losses).
-
Quantification: Dilute the filtrate (e.g., 1:100 in Methanol) and analyze via HPLC-UV (254 nm).
Visualization: Solubility Screening Workflow
Figure 1: Standardized workflow for determining thermodynamic solubility.
Stability Assessment
While the diaryl ketone scaffold is robust, specific vulnerabilities exist regarding oxidation and light exposure.
Degradation Pathways[1]
-
N-Oxidation: The pyridine nitrogen is susceptible to oxidation by peroxides or peracids (e.g., m-CPBA, or impurities in aged ethers), forming the N-oxide .[][2] This is a polar impurity often seen at RRT < 1.0 in reverse-phase HPLC.[]
-
Photolytic Reduction: Diaryl ketones can undergo Norrish Type photoreactions or reduction to the alcohol (benzhydrol derivative) upon prolonged exposure to UV light in protic solvents.[]
-
Nucleophilic Attack: Strong nucleophiles can attack the ketone carbon, though the steric hindrance of the ortho-substituents (on the pyridine) provides some protection.
Forced Degradation Protocol (Stress Testing)
To validate analytical methods and understand storage limits, perform the following stress tests. Monitoring is done via HPLC-UV/MS.[]
| Stress Condition | Conditions | Duration | Expected Degradant |
| Acid Hydrolysis | 1N HCl, 60°C | 24 Hours | Generally Stable (Pyridinium salt forms).[] |
| Base Hydrolysis | 1N NaOH, 60°C | 24 Hours | Potential nucleophilic attack at ketone; ring cleavage (rare). |
| Oxidation | 3% H₂O₂, RT | 4 Hours | High Risk: Formation of Pyridine N-oxide.[] |
| Photostability | UV/Vis (1.2M lux hours) | 1 Cycle | Reduction of ketone to alcohol; dimerization.[] |
| Thermal | 80°C (Solid State) | 7 Days | Stable.[] |
Visualization: Degradation Logic
Figure 2: Primary degradation pathways.[] Note that N-oxidation is the most common storage risk.[]
Storage & Handling Recommendations
Based on the physicochemical profile, the following handling procedures are recommended to maintain compound integrity (>98% purity).
-
Storage: Store at 2°C to 8°C in a tightly sealed container.
-
Light Protection: Use amber glass vials or wrap containers in aluminum foil to prevent ketone photoreduction.[]
-
Solution Stability:
-
DMSO Stocks: Stable for >3 months at -20°C. Avoid repeated freeze-thaw cycles which introduce moisture.[]
-
Aqueous Buffers: Prepare fresh.[] Do not store.
-
-
Safety: The compound acts as a skin and eye irritant (H315, H319).[3] Handle in a fume hood.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 25102847 (Cabozantinib and related intermediates).[] PubChem. Available at: [Link]
-
European Chemicals Agency (ECHA). Registration Dossier for Halogenated Pyridines.[] ECHA.[][3] Available at: [Link]
-
World Intellectual Property Organization (WIPO). Patent WO2005030140: Synthesis of Quinoline Derivatives (Cabozantinib).[] Patentscope. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of Pyridines and Diaryl Ketones. Organic Chemistry Portal. Available at: [Link]
Technical Guide: CAS 5527-95-7 (4-Chloro-3-fluorobenzaldehyde) in Pharmaceutical Synthesis
[1][2]
Executive Summary
CAS 5527-95-7 , chemically known as 4-Chloro-3-fluorobenzaldehyde , is a critical intermediate in modern medicinal chemistry, specifically within the Lead Optimization and Hit-to-Lead phases of drug discovery. Unlike generic reagents, this compound serves as a specialized "pharmacophore donor," introducing the 4-chloro-3-fluorophenyl moiety into drug candidates.
This specific substitution pattern is highly prized in kinase inhibitor research (e.g., EGFR, VEGFR, MET pathways) for two reasons:
-
Metabolic Stability: The fluorine atom at the 3-position blocks cytochrome P450-mediated oxidation (metabolic blocking).
-
Electronic Modulation: The combination of an electron-withdrawing chlorine and fluorine tunes the acidity/basicity of the resulting molecule, often improving bioavailability and protein binding affinity.
This guide details the synthetic utility, experimental protocols, and quality control parameters for integrating CAS 5527-95-7 into pharmaceutical workflows.
Chemical Profile & Reactivity
To effectively utilize CAS 5527-95-7, researchers must understand its dual-reactivity profile. It possesses an electrophilic aldehyde handle and a halogenated aromatic core.[1]
| Property | Specification | Relevance to Pharma Research |
| Chemical Name | 4-Chloro-3-fluorobenzaldehyde | Core scaffold identity |
| Molecular Formula | C₇H₄ClFO | MW: 158.56 g/mol |
| Physical State | White to off-white solid | Easy handling for solid-phase synthesis |
| Melting Point | 46–49 °C | Low MP requires careful temperature control during drying |
| Reactivity A | Aldehyde (C=O) | Primary site for Reductive Amination, Wittig, and Condensation reactions |
| Reactivity B | Aryl Halides (Cl, F) | Secondary site for Suzuki-Miyaura coupling (post-aldehyde modification) |
Chemoselectivity Insight
In standard protocols, the aldehyde group is significantly more reactive than the aryl halogens. This allows researchers to derivatize the aldehyde (e.g., forming an amine or alkene) without disturbing the halogen substitution pattern. The halogens are typically preserved to interact with the target protein's hydrophobic pocket.
Core Application: Kinase Inhibitor Synthesis
The primary application of CAS 5527-95-7 is the synthesis of Type I and Type II Kinase Inhibitors . The 4-chloro-3-fluorophenyl ring is a "privileged structure" that fits into the hydrophobic back-pocket of ATP-binding sites in kinases like EGFR (Epidermal Growth Factor Receptor).
Mechanism of Action in Synthesis
The aldehyde is typically coupled to a heterocycle (e.g., quinazoline, pyrimidine) via a linker. The most common pathway is Reductive Amination or Condensation to form a Schiff base, which is subsequently reduced.
Workflow Visualization: Synthesis of EGFR Inhibitor Analogs
The following diagram illustrates the standard workflow for converting CAS 5527-95-7 into a bioactive kinase inhibitor scaffold.
Caption: Synthetic pathway utilizing CAS 5527-95-7 to generate metabolically stable kinase inhibitor scaffolds via reductive amination.
Experimental Protocol: Reductive Amination
This protocol describes the coupling of CAS 5527-95-7 with a secondary amine (e.g., piperidine derivative), a standard reaction in generating libraries for High-Throughput Screening (HTS).
Materials
-
Starting Material: 4-Chloro-3-fluorobenzaldehyde (CAS 5527-95-7) (1.0 equiv)[2]
-
Amine Partner: 4-Boc-aminopiperidine (1.0 equiv)
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) (1.5 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acid Catalyst: Acetic Acid (AcOH) (1-2 drops)
Step-by-Step Methodology
-
Activation: In a dry round-bottom flask, dissolve CAS 5527-95-7 (1.0 mmol) and the amine partner (1.0 mmol) in DCE (5 mL).
-
Imine Formation: Add catalytic AcOH. Stir at room temperature for 30–60 minutes under nitrogen atmosphere. Note: Monitoring by TLC should show the disappearance of the aldehyde spot.
-
Reduction: Cool the solution to 0 °C. Add Sodium triacetoxyborohydride (1.5 mmol) portion-wise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.
-
Quenching: Quench with saturated aqueous NaHCO₃ solution.
-
Extraction: Extract with DCM (3x). Wash organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify via flash column chromatography (Hexane/Ethyl Acetate gradient).
Validation Point: The disappearance of the aldehyde peak (~10.0 ppm) in ¹H NMR and the appearance of a benzylic methylene signal (~3.5 ppm) confirms the success of the reaction.
Advanced Applications: Multi-Parameter Optimization
Beyond simple synthesis, CAS 5527-95-7 is used to solve specific ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) problems.
Blocking Metabolic "Soft Spots"
In many drug candidates, the para-position of a phenyl ring is susceptible to hydroxylation by CYP450 enzymes.
-
Strategy: Replacing a standard benzaldehyde with CAS 5527-95-7 introduces a Chlorine at the para-position (blocking metabolism) and a Fluorine at the meta-position.
-
Outcome: The Fluorine atom withdraws electron density, deactivating the ring towards electrophilic aromatic substitution (metabolism) while maintaining steric compatibility with the binding pocket.
Tuning pKa
The electron-withdrawing nature of the 3-fluoro and 4-chloro substituents lowers the pKa of nearby amines (if the aldehyde is converted to a benzylamine). This is crucial for:
-
Reducing lysosomal trapping (which occurs with highly basic amines).
-
Improving blood-brain barrier (BBB) permeability.
Quality Control & Impurity Profiling
When sourcing or synthesizing CAS 5527-95-7, researchers must be vigilant regarding regioisomeric impurities, which have similar physical properties but vastly different biological activities.
| Impurity Type | Likely Contaminant | Detection Method | Acceptance Limit |
| Regioisomer A | 4-Chloro-2-fluorobenzaldehyde | ¹H NMR (splitting pattern) | < 0.5% |
| Regioisomer B | 2-Chloro-5-fluorobenzaldehyde | GC-MS | < 0.5% |
| Oxidation Product | 4-Chloro-3-fluorobenzoic acid | HPLC (acidic mobile phase) | < 1.0% |
Critical QC Check: Use ¹H NMR to distinguish regioisomers. The proton between the aldehyde and fluorine (H2) in CAS 5527-95-7 will appear as a doublet of doublets (dd) due to coupling with the Fluorine (J_H-F) and the meta-proton. In the 2-fluoro isomer, the coupling constants will differ significantly.
References
Methodological & Application
Application Note: Profiling Kinase Inhibitory Potency of 2-(4-Chloro-3-fluorobenzoyl)pyridine Scaffolds
Introduction & Biological Context
The chemical moiety 2-(4-Chloro-3-fluorobenzoyl)pyridine serves as a critical pharmacophore and intermediate in the synthesis of type II kinase inhibitors, most notably Encorafenib (BRAF inhibitor) and various p38 MAPK inhibitors .
In drug discovery, derivatives synthesized from this scaffold are primarily evaluated for their ability to disrupt the RAS-RAF-MEK-ERK signaling cascade, a pathway frequently dysregulated in melanoma (BRAF V600E mutations) and colorectal cancers. The core pyridine-benzoyl structure facilitates hydrogen bonding within the kinase ATP-binding pocket, while the halogenated phenyl ring (chloro/fluoro substitutions) often occupies the hydrophobic back pocket, enhancing selectivity and metabolic stability.
This guide outlines a robust screening workflow to evaluate a library of these derivatives, moving from phenotypic viability assays to specific target engagement (phosphorylation) analysis.
Mechanism of Action (MoA)
The primary objective of these derivatives is usually the inhibition of BRAF V600E kinase activity. In a pathological state, constitutively active BRAF phosphorylates MEK, which in turn phosphorylates ERK, driving uncontrolled cell proliferation.
Key Mechanistic Checkpoint: Effective inhibitors derived from this scaffold should demonstrate a dose-dependent reduction in p-ERK1/2 levels without causing paradoxical activation in RAS-mutant cells (a common liability of early-generation RAF inhibitors).
Figure 1: Signaling Pathway & Inhibitor Intervention[1]
Caption: The RAS-RAF-MEK-ERK cascade. Benzoylpyridine derivatives target the ATP-binding pocket of BRAF, preventing the phosphorylation of MEK and subsequent activation of ERK.
Experimental Protocols
Protocol A: Phenotypic Viability Screening (IC50 Determination)
Objective: Determine the antiproliferative potency of the derivative library in BRAF-dependent cell lines.
Cell Model Selection:
-
Target Line: A375 or SK-MEL-28 (Human Melanoma, BRAF V600E mutant).
-
Control Line: CHL-1 (BRAF WT) or A431 (BRAF WT, RAS mutant) to assess selectivity.
Reagents:
-
Assay Media: DMEM + 10% FBS.
-
Detection Reagent: CellTiter-Glo® (Promega) or Resazurin (Sigma).
-
Control Compound: Encorafenib or Vemurafenib (10 µM top concentration).
Workflow:
-
Seeding: Dispense 3,000 cells/well into white-walled 96-well plates in 90 µL media. Incubate for 24 hours at 37°C/5% CO2 to allow attachment.
-
Compound Preparation: Prepare a 1000x stock of the benzoylpyridine derivative in DMSO. Perform a 1:3 serial dilution (9 points).
-
Treatment: Add 10 µL of 10x compound (diluted in media) to cells. Final DMSO concentration must be ≤0.1% .
-
Note: Include "DMSO-only" (Negative Control) and "Staurosporine" (Positive Kill Control).
-
-
Incubation: Incubate for 72 hours.
-
Readout: Add 100 µL CellTiter-Glo reagent. Shake for 2 minutes (orbital). Incubate 10 minutes (dark). Read Luminescence.
Data Analysis: Normalize data to DMSO control (100% viability). Plot [Log Compound] vs. % Viability using a 4-parameter non-linear regression to calculate IC50.
Protocol B: Mechanistic Validation (Western Blot for p-ERK)
Objective: Confirm that the observed cytotoxicity is due to MAPK pathway inhibition and not off-target toxicity.
Workflow:
-
Seeding: Seed A375 cells (0.5 x 10^6 cells/well) in 6-well plates. Incubate overnight.
-
Treatment: Treat cells with the derivative at 1x, 5x, and 10x the IC50 value calculated in Protocol A for 1 hour and 6 hours.
-
Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer supplemented with Protease/Phosphatase Inhibitor Cocktail (Critical: Phosphatases will degrade the signal immediately upon lysis if omitted).
-
Blotting:
-
Load 20 µg protein/lane on 10% SDS-PAGE.
-
Transfer to PVDF membrane.
-
Primary Antibodies:
-
Anti-p-ERK1/2 (Thr202/Tyr204) [Rabbit, 1:1000]
-
Anti-Total ERK1/2 [Mouse, 1:1000]
-
Anti-β-Actin (Loading Control)
-
-
-
Detection: Use fluorescent secondary antibodies (LI-COR) or HRP-chemiluminescence.
Interpretation: A successful "hit" will show a significant reduction in p-ERK bands compared to the DMSO control, while Total ERK remains constant.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| High Background (Viability) | Edge effects in 96-well plate. | Fill outer wells with PBS; do not use them for data. |
| Inconsistent IC50 | Compound precipitation. | Benzoylpyridines can be lipophilic. Check solubility in media; ensure DMSO < 0.5%. |
| No p-ERK reduction despite cell death | Off-target toxicity. | The compound may be killing cells via non-MAPK mechanisms (e.g., general cytotoxicity). Discard candidate. |
| Paradoxical Activation | Binding to BRAF WT in RAS-mutant context. | If p-ERK increases in A431 cells, the compound promotes RAF dimerization (undesirable). |
Screening Workflow Diagram
This diagram illustrates the decision matrix for advancing a 2-(4-Chloro-3-fluorobenzoyl)pyridine derivative from synthesis to lead candidate.
Caption: Decision tree for evaluating kinase inhibitor candidates. Only compounds showing potent viability reduction (<1µM) and specific p-ERK suppression advance.
References
-
Development of Encorafenib: Delord, J. P., et al. (2017). "Encorafenib plus binimetinib in BRAF-mutant melanoma." The Lancet Oncology.
-
Kinase Assay Protocols: Promega Corporation. "CellTiter-Glo® Luminescent Cell Viability Assay Protocol."
-
Paradoxical Activation Mechanisms: Hatzivassiliou, G., et al. (2010). "RAF inhibitors prime wild-type RAF to activate the MAPK pathway and enhance growth." Nature.
-
Benzoylpyridine SAR Studies: Laufer, S. A., et al. (2004). "SAR of benzoylpyridines and benzophenones as p38alpha MAP kinase inhibitors."[1] Journal of Medicinal Chemistry.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of Substituted Pyridines
Welcome to the Technical Support Center for the synthesis of substituted pyridines. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during pyridine synthesis. This guide is structured to provide not just procedural steps, but also the underlying mechanistic rationale to empower you to make informed decisions in your synthetic endeavors.
I. General Troubleshooting and Purification Strategies
Before delving into specific synthetic methods, it's important to address common issues that can arise in any pyridine synthesis.
Frequently Asked Questions (General)
Q1: My pyridine synthesis reaction has a consistently low yield. What are the primary factors to investigate?
A1: Low yields in pyridine synthesis can be attributed to several factors. A systematic approach is crucial for troubleshooting. Key areas to investigate include:
-
Purity of Starting Materials: Impurities in your reactants can lead to the formation of side products and a reduction in the yield of the desired product. It is imperative to ensure the purity of your reagents before commencing the synthesis.
-
Reaction Conditions: Critical parameters such as temperature, reaction time, and reactant concentration should be carefully optimized for different substrates. Some reactions may necessitate higher temperatures to overcome activation energy barriers, while others might require lower temperatures to minimize the formation of byproducts[1].
-
Catalyst Activity: If a catalyst is employed, its activity may be compromised due to deactivation from poisoning or sintering. Ensure the catalyst is fresh or properly activated. The choice of catalyst can also significantly influence the yield[1].
-
Solvent Effects: The polarity and boiling point of the solvent can impact reaction rates and equilibria. It is advisable to screen various solvents to identify the optimal one for your specific reaction[1].
Q2: I'm struggling to purify my final pyridine product. What are some effective strategies?
A2: The purification of pyridine derivatives can be challenging due to their basic nature and often similar polarities to byproducts. Common and effective purification techniques include:
-
Acid-Base Extraction: This is a highly effective method for separating basic pyridine compounds from non-basic impurities. The crude product is dissolved in an organic solvent and washed with a dilute aqueous acid (e.g., 1M HCl). The basic pyridine is protonated to form a water-soluble pyridinium salt, which partitions into the aqueous layer. The layers are separated, and the aqueous layer is then basified (e.g., with NaOH) to regenerate the free pyridine, which can be back-extracted into an organic solvent.
-
Chromatography: Column chromatography is a versatile technique for purifying pyridine derivatives. However, tailing on silica gel is a common issue due to the basicity of the pyridine nitrogen. This can often be mitigated by adding a small amount of a base, such as triethylamine (e.g., 0.1-1% v/v), to the eluent.
-
Crystallization: If your pyridine product is a solid, crystallization from a suitable solvent system can be a highly effective method for achieving high purity[1].
General Purification Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent such as diethyl ether or ethyl acetate.
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M aqueous HCl.
-
Separation: Separate the aqueous layer, which now contains the protonated pyridine.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 6M NaOH) until the solution is basic (pH > 10).
-
Back-Extraction: Extract the free pyridine from the basified aqueous layer with an organic solvent.
-
Drying and Concentration: Dry the organic extract over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified pyridine[2].
II. Hantzsch Pyridine Synthesis: Troubleshooting Guide
The Hantzsch synthesis is a widely used multicomponent reaction for the preparation of dihydropyridines, which are subsequently oxidized to pyridines[1][3]. While versatile, it is prone to several side reactions that can impact yield and purity.
Frequently Asked Questions (Hantzsch Synthesis)
Q1: My Hantzsch reaction is giving a low yield. What are the common culprits?
A1: Low yields in the Hantzsch synthesis can often be traced back to several factors:
-
Inadequate Drying of Reagents and Solvents: Residual moisture in the aldehyde, β-ketoester, or solvent is a primary cause of low yields.
-
Inefficient Aromatization: The initial product is a dihydropyridine, which requires oxidation. Incomplete oxidation leads to a mixture of products and a lower yield of the desired pyridine.
-
Side Reactions: The complex mechanism of the Hantzsch reaction, with at least five proposed pathways, can lead to the formation of various side products[1].
Q2: I am observing significant amounts of side products in my Hantzsch reaction. What are the likely side products and their causes?
A2: Side product formation in the Hantzsch synthesis can arise from several competing reaction pathways. Common side products include:
-
Self-condensation of the β-ketoester.
-
Products from the Michael addition of the enamine to the Knoevenagel condensation product before cyclization.
-
Incomplete reaction leading to the presence of intermediates in the final product mixture. Careful control of reaction conditions, such as temperature and the order of reagent addition, is crucial to minimize these side products.
Troubleshooting Guide: Hantzsch Synthesis
| Problem | Potential Cause & Mechanism | Troubleshooting & Mitigation Strategies |
| Low Yield | Inefficient reaction conditions. | Consider using a catalyst like p-toluenesulfonic acid (PTSA) under ultrasonic irradiation or microwave-assisted synthesis to improve yields and reduce reaction times[4]. |
| Poor oxidation of the dihydropyridine intermediate. | While classical oxidants like HNO₃ and KMnO₄ are used, they can lead to side products. Consider milder and more efficient oxidizing agents such as iodine in methanol, ferric chloride, or ceric ammonium nitrate (CAN)[5][6][7]. | |
| Side Product Formation | Self-condensation of the β-ketoester. | This can be minimized by the slow addition of the β-ketoester to the reaction mixture or by pre-forming the enamine or the Knoevenagel adduct before combining all components. |
| Competing Michael addition. | Controlling the stoichiometry and reaction temperature can favor the desired reaction pathway. Lowering the temperature may help to control the rate of competing reactions. |
This protocol describes a mild and efficient method for the oxidation of Hantzsch dihydropyridines to the corresponding pyridines using iodine.
-
Dissolution: Dissolve the dihydropyridine (1 mmol) in methanol (10 mL).
-
Addition of Oxidant: Add a solution of iodine (1.2 mmol) in methanol (5 mL) dropwise to the dihydropyridine solution at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the excess iodine with a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or crystallization.
III. Kröhnke Pyridine Synthesis: Troubleshooting Guide
The Kröhnke synthesis is a versatile method for preparing highly functionalized pyridines from α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds[8][9]. It generally proceeds in high yield with good atom economy[8].
Frequently Asked Questions (Kröhnke Synthesis)
Q1: My Kröhnke synthesis is resulting in a low yield. What is a common point of failure?
A1: A frequent issue is the incomplete cyclization and aromatization of the 1,5-dicarbonyl intermediate, which is formed after the initial Michael addition. To drive the reaction to completion, ensure an adequate amount of the nitrogen source, typically ammonium acetate, is present to facilitate the ring-closure step[1].
Troubleshooting Guide: Kröhnke Synthesis
| Problem | Potential Cause & Mechanism | Troubleshooting & Mitigation Strategies |
| Low Yield | Incomplete formation of the pyridinium ylide. | Ensure the base used (often from ammonium acetate) is sufficient to deprotonate the α-pyridinium methyl ketone salt. Anhydrous conditions are preferable for this step. |
| Incomplete cyclization of the 1,5-dicarbonyl intermediate. | Increase the amount of ammonium acetate or consider gentle heating to promote cyclization and dehydration. | |
| Formation of an Aniline Derivative | An alternative reaction pathway involving intramolecular addition of a carbanion to the keto carbonyl group. | This has been observed with specific substrates, such as 1-(3,3,3-trifluoro-2-oxopropyl)pyridin-1-ium bromide. Careful selection of reactants is necessary to avoid this side reaction[10]. |
This protocol describes the synthesis of 2,4,6-triphenylpyridine.
-
Reactant Mixture: In a round-bottom flask, combine N-phenacylpyridinium bromide (1 mmol), chalcone (1 mmol), and ammonium acetate (10 mmol).
-
Reaction: Heat the mixture in glacial acetic acid (10 mL) at reflux for 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: After cooling, pour the reaction mixture into water.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash with water.
-
Purification: Recrystallize the crude product from a suitable solvent like ethanol to obtain pure 2,4,6-triphenylpyridine.
IV. Chichibabin Pyridine Synthesis: Troubleshooting Guide
The Chichibabin synthesis is a classical method for preparing substituted pyridines via the condensation of aldehydes and ammonia, often under high temperatures and pressures[1]. Yields are typically modest, and side reactions are common.
Frequently Asked Questions (Chichibabin Synthesis)
Q1: What are the major side products in the Chichibabin synthesis, and how can they be minimized?
A1: The primary side products are secondary amines and dimerization products[1]. The formation of secondary amines can be managed by treating the reaction mixture with nitrous acid, which converts the secondary amines into non-basic N-nitrosamines that can be more easily separated. Dimerization can be a significant side reaction, especially in the Chichibabin amination of pyridine with sodium amide[11].
Troubleshooting Guide: Chichibabin Synthesis
| Problem | Potential Cause & Mechanism | Troubleshooting & Mitigation Strategies |
| Low Yield | Harsh reaction conditions leading to decomposition. | Modern adaptations using Lewis acid catalysts can allow the reaction to proceed at lower temperatures, mitigating decomposition and side reactions like self-aldolization[1]. |
| Dimerization | Competing reaction pathway, especially at high temperatures. | In the Chichibabin amination, conducting the reaction under pressure with added ammonia can suppress dimerization and favor the desired aminated product[11][12]. |
| Formation of Secondary Amines | Reaction of the product with starting materials. | After the reaction, treat the crude product with a solution of sodium nitrite in hydrochloric acid to convert the secondary amines to N-nitrosamines for easier removal. |
V. Bohlmann-Rahtz Pyridine Synthesis: Troubleshooting Guide
The Bohlmann-Rahtz synthesis is a two-step method for producing substituted pyridines from an enamine and an ethynylketone[12]. Key challenges include the high temperatures required for the final cyclodehydration step and the potential need to isolate the aminodiene intermediate.
Frequently Asked Questions (Bohlmann-Rahtz Synthesis)
Q1: The cyclodehydration step in my Bohlmann-Rahtz synthesis requires very high temperatures and gives a low yield. How can I improve this?
A1: The high temperature required for the E/Z isomerization and subsequent cyclodehydration is a known drawback. The use of acid catalysis, either Brønsted or Lewis acids, can significantly lower the required reaction temperature, often allowing the reaction to be performed in a one-pot fashion without isolating the intermediate[13][14].
Troubleshooting Guide: Bohlmann-Rahtz Synthesis
| Problem | Potential Cause & Mechanism | Troubleshooting & Mitigation Strategies |
| Low Yield in Cyclodehydration | High temperatures leading to decomposition. | Employ acid catalysis (e.g., acetic acid, ytterbium triflate, or zinc bromide) to facilitate the reaction at lower temperatures[13]. Microwave irradiation has also been shown to be effective in reducing reaction times and improving yields[15][16]. |
| Difficulty in Preparing the Enamine | Instability of the enamine starting material. | The enamine can be generated in situ by using ammonium acetate as the source of the amino group in a three-component reaction[13]. |
-
Reactant Mixture: To a solution of the enamino ester (1.0 mmol) in toluene (5.0 mL), add the alkynone (1.1 mmol).
-
Catalyst Addition: Add acetic acid (1.0 mL) to the mixture.
-
Reaction: Stir the reaction at 50 °C and monitor its progress by TLC.
-
Work-up: Upon completion, neutralize the reaction mixture and extract the product with an organic solvent.
-
Purification: Dry the organic layer and concentrate under reduced pressure. Purify the crude product by column chromatography[17].
VI. Visualizing Reaction Mechanisms and Troubleshooting
To further aid in understanding the complexities of pyridine synthesis, the following diagrams illustrate key mechanistic pathways and troubleshooting workflows.
Hantzsch Synthesis: Competing Pathways
Caption: Competing reaction pathways in the Hantzsch pyridine synthesis.
General Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting pyridine synthesis.
VII. References
-
Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. (2024). Indian Journal of Pharmaceutical Sciences. [Link]
-
Metal-Free Pathways to Polysubstituted Pyridines: Application Notes and Protocols for Modern Synthetic Chemistry. (2025). BenchChem.
-
A Researcher's Guide to Pyridine Purification: A Comparative Analysis of Efficacy. (2025). BenchChem.
-
Troubleshooting common issues in pyridine synthesis. (2025). BenchChem.
-
Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. (2023). RSC Advances. [Link]
-
Pyridine Synthesis: Cliff Notes. (2004). Baran Lab. [Link]
-
Chichibabin reaction. Wikipedia. [Link]
-
Bohlmann-Rahtz Pyridine Synthesis. Organic Chemistry Portal. [Link]
-
Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. (2023). PMC. [Link]
-
Bohlmann-Rahtz Pyridine Synthesis. SynArchive. [Link]
-
A Comparative Guide to Pyridine Synthesis: Conventional Heating vs. Microwave Irradiation. (2025). BenchChem.
-
Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. (2021). Frontiers in Chemical Sciences.
-
Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). PMC. [Link]
-
A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. (2021). Journal of Drug Delivery and Therapeutics. [Link]
-
One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. (2013). Semantic Scholar. [Link]
-
Icilio Guareschi and his amazing “1897 reaction”. (2021). PMC. [Link]
-
Hantzsch pyridine synthesis. Wikipedia. [Link]
-
The Guareschi–Thorpe Cyclization Revisited – An Efficient Synthesis of Substituted 2,6-Dihydroxypyridines and 2,6-Dichloropyridines. (2018). ResearchGate. [Link]
-
An alternative metal-free amination approach to 3-trifluoromethyl aniline derivatives: the major products under Kröhnke pyridine synthesis conditions. (2019). Organic Chemistry Frontiers. [Link]
-
Synthesis of tetrasubstituted pyridines by the acid-catalysed Bohlmann–Rahtz reaction. (2002). Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Oxidation of Some Dihydropyridine Derivatives Via Different Methods. (2021). Academia.edu. [Link]
-
Best practices for handling anhydrous reactions for pyridine synthesis. (2025). BenchChem.
-
SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. (2015).
-
Laccase-catalyzed oxidation of Hantzsch 1,4-dihydropyridines to pyridines and a new one pot synthesis of pyridines. (2004). Green Chemistry. [Link]
-
Chichibabin reaction. (1983). Google Patents.
-
One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids: Reminiscent of the Guareschi-Thorpe Condensation. (2022). Organic Chemistry Portal. [Link]
-
Oxidation of hantzsch 1,4- dihydropyridines to pyridines with thallium triacetate. (2000). SciSpace. [Link]
-
Thermodynamics Theoretical Investigation for Synthesis of Pyridine from Pyrylium Salt using Density Functional Theory. (2022). Walailak Journal of Science and Technology. [Link]
-
Kröhnke pyridine synthesis. Wikipedia. [Link]
-
Acid-Base Extraction. [Link]
-
Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite. (2020). DR-NTU. [Link]
-
Application Notes and Protocols for the Hantzsch Synthesis of Novel 1,4-Dihydropyridine Analogues. (2025). BenchChem.
-
Kröhnke synthesis of pyridine. [Link]
-
Pyridine synthesis. Organic Chemistry Portal. [Link]
-
C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide. (2021). Organic Syntheses. [Link]
-
Temperature- and Solvent-Induced Crystal-Form Transformations of the Pyridine@p-tert-butylcalix[18]arene Host–Guest System. (2021). Crystal Growth & Design. [Link]
-
The Kröhnke Pyridine Synthesis: An In-Depth Technical Guide for Researchers. (2025). BenchChem.
-
Batch and Continuous Flow Preparation of Hantzsch 1,4-Dihydropyridines under Microwave Heating and Simultaneous Real. (2014). SciSpace. [Link]
-
A Review on Targets and Synthesis Methods of Pyridine Compounds for Anti-Convulsant, Anti-Depressant Actions. (2020). Journal of Chemical Reviews. [Link]
-
Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal. [Link]
-
Process for the preparation of substituted pyridines. (1984). Google Patents.
-
Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds. (2025). BenchChem.
-
Low temperature formation of pyridine and (iso)quinoline via neutral neutral reactions. (2020). PDF.
-
How could we prevent dimerization of thienopyrimidinone in basic conditions? (2013). ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. fcs.wum.edu.pk [fcs.wum.edu.pk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scispace.com [scispace.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 9. Kröhnke synthesis of pyridine [quimicaorganica.org]
- 10. ijarsct.co.in [ijarsct.co.in]
- 11. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 12. US4386209A - Chichibabin reaction - Google Patents [patents.google.com]
- 13. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 14. Synthesis of tetrasubstituted pyridines by the acid-catalysed Bohlmann–Rahtz reaction - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. baranlab.org [baranlab.org]
Technical Support Center: Purification of Halogenated Pyridine Compounds
Welcome to the Technical Support Center for the purification of halogenated pyridine compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges encountered during the purification of these critical building blocks. Halogenated pyridines are fundamental in the synthesis of pharmaceuticals and agrochemicals, making their purity paramount for successful downstream applications.[1][2][3] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you with the knowledge to optimize your purification workflows.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of halogenated pyridine compounds, offering explanations for the underlying causes and providing actionable, step-by-step solutions.
Issue 1: Persistent Water Contamination in the Halogenated Pyridine Sample
Question: My halogenated pyridine sample consistently shows the presence of water, even after standard drying procedures. Why is this happening, and what is the most effective method to obtain an anhydrous product?
Answer: This is a frequent challenge because pyridine and its derivatives are often hygroscopic, readily absorbing moisture from the atmosphere.[4] Furthermore, pyridine can form a minimum-boiling azeotrope with water, making simple distillation ineffective for complete removal.[4] The basic nitrogen atom can also form hydrogen bonds with water, further complicating its removal.
Troubleshooting Steps:
-
Initial Drying (Pre-drying): For samples with significant water content, begin by pre-drying with a suitable desiccant. Solid potassium hydroxide (KOH) or sodium hydroxide (NaOH) are effective choices for this initial step.[4][5]
-
Protocol: Stir the halogenated pyridine sample over KOH pellets for several hours, or until the pellets no longer clump together.
-
-
Chemical Drying and Distillation: For achieving an anhydrous product, a more rigorous chemical drying agent followed by fractional distillation is necessary. Calcium hydride (CaH₂) is a highly effective agent for this purpose.[4][5]
-
Protocol:
-
Carefully decant the pre-dried halogenated pyridine from the KOH pellets into a dry distillation flask.
-
Add calcium hydride (CaH₂) powder (approximately 5-10 g/L). Caution: CaH₂ reacts with water to produce hydrogen gas; ensure the system is not sealed and is properly vented.[4]
-
Fit the flask with a reflux condenser protected by a drying tube and reflux the mixture for a few hours to allow for complete reaction with any residual water.[4]
-
Proceed with fractional distillation, collecting the fraction at the correct boiling point for your specific halogenated pyridine.
-
-
-
Azeotropic Distillation: For larger scale operations, azeotropic distillation with a solvent like toluene or benzene can be employed to remove water.[5][6] The water is removed as a lower-boiling azeotrope with the chosen solvent. The additional solvent must then be removed.[6]
Issue 2: Significant Peak Tailing During Chromatographic Purification
Question: When I try to purify my halogenated pyridine derivative using silica gel column chromatography, I observe severe peak tailing. What causes this, and how can I achieve symmetrical peaks?
Answer: Peak tailing is a very common issue when purifying basic compounds like pyridines on acidic stationary phases such as silica gel.[7][8] The basic nitrogen atom of the pyridine ring interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to a non-linear adsorption isotherm and resulting in tailed peaks.[8]
Troubleshooting Workflow:
Caption: A workflow for troubleshooting peak tailing in chromatography.
Solutions:
-
Mobile Phase Modification: The most common and often simplest solution is to add a small amount of a basic modifier to your eluent.[9]
-
Change the Stationary Phase: If mobile phase modification is insufficient, consider using a different stationary phase.
-
Neutral Alumina: Alumina is less acidic than silica and can be a good alternative for purifying basic compounds.[9]
-
Deactivated Silica: You can use commercially available end-capped silica or prepare it by treating silica gel with a silylating agent.
-
Amine-Functionalized Silica: These columns are specifically designed for the purification of basic compounds.[9]
-
-
Reduce Sample Load: Overloading the column can exacerbate tailing issues.[9] Try injecting a smaller amount of your crude material to see if the peak shape improves.
Issue 3: Co-elution of Halogenated Pyridine with Starting Material or Isomeric Byproducts
Question: I'm having difficulty separating my desired halogenated pyridine from the unreacted starting material and/or other halogenated isomers. Their polarities seem to be very similar. What strategies can I employ to improve separation?
Answer: This is a common challenge, as the introduction of a halogen atom may not significantly alter the overall polarity of the pyridine derivative, leading to similar retention times in chromatography. Direct halogenation of substituted pyridines can also lead to poor regioselectivity, resulting in a mixture of isomers.[10]
Strategies for Improved Separation:
| Strategy | Principle | Recommended Action |
| Acid-Base Extraction | Exploits the basicity of the pyridine nitrogen. | Perform an acid-base extraction. Dissolve the mixture in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl). The pyridinic compounds will be protonated and move to the aqueous layer, while non-basic impurities remain in the organic layer. The halogenated pyridine can then be recovered by basifying the aqueous layer and extracting with an organic solvent.[6][7] |
| Chromatography Optimization | Enhancing selectivity through different interaction mechanisms. | Change the stationary phase: If using a standard C18 column in reversed-phase HPLC, switching to a phenyl-hexyl or cyano-propyl column can offer different selectivities.[8] For normal phase, consider switching from silica to alumina or a different bonded phase. Optimize the mobile phase: Small adjustments to the solvent system, such as changing the ratio of co-solvents or trying different solvent combinations, can significantly impact resolution. |
| Recrystallization | Exploits differences in solubility between the desired product and impurities. | If your product is a solid, recrystallization can be a highly effective method for achieving high purity.[7] A careful selection of the solvent system is crucial.[11] |
| Derivative Formation | Temporarily altering the physical properties of the compounds. | In some cases, forming a salt (e.g., with oxalic acid or a metal salt like ZnCl₂) can allow for selective precipitation of the desired compound.[5] The free base can then be regenerated. |
Frequently Asked Questions (FAQs)
Q1: My purified halogenated pyridine is a yellow or brown liquid/solid, but the literature reports it as colorless. What is the cause of this discoloration?
A1: The discoloration of pyridine and its derivatives is often due to the presence of small amounts of impurities or degradation products.[4] These can arise from the synthesis or from slow decomposition upon exposure to air and light. Purification by fractional distillation, often after treatment with a drying agent like KOH or a mild oxidizing agent like KMnO₄, will typically yield a colorless product.[4]
Q2: How should I properly store purified, anhydrous halogenated pyridines?
A2: Anhydrous halogenated pyridines should be stored in a tightly sealed, dark glass bottle to protect them from moisture and light.[4] Storing under an inert atmosphere (e.g., nitrogen or argon) is also recommended to prevent degradation.
Q3: Can I use distillation to separate a mixture of chloropyridines?
A3: Distillation can be effective if the boiling points of the chloropyridine isomers are sufficiently different.[12] For example, the boiling points of 2-chloropyridine, 3-chloropyridine, and 4-chloropyridine are approximately 170 °C, 148 °C, and 145 °C, respectively. While separating 3- and 4-chloropyridine by distillation would be challenging, separating them from the 2-isomer is feasible. Fractional distillation with a high-efficiency column would be required for isomers with close boiling points.
Q4: What are the key safety precautions when working with and purifying halogenated pyridines?
A4: Halogenated pyridines, like pyridine itself, should be handled with care. They are often toxic, flammable, and have pungent odors.[4] Always work in a well-ventilated chemical fume hood.[4] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4] Store them away from heat and ignition sources.[4]
Q5: Are there any "greener" alternatives to traditional organic solvents for the extraction of halogenated pyridines?
A5: Yes, research is being conducted on more environmentally friendly extraction methods. For instance, natural deep eutectic solvents (NaDES) have shown potential for the extraction of nitrogen-containing compounds like pyridine from organic phases.[13] Supercritical carbon dioxide has also been explored as a solvent for extracting pyridine derivatives from aqueous solutions.[14]
Experimental Protocols
Protocol 1: Acid-Base Extraction for Purification of a Halogenated Pyridine
This protocol is a general guideline for separating a halogenated pyridine from non-basic impurities.
-
Dissolution: Dissolve the crude reaction mixture containing the halogenated pyridine in a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M aqueous HCl. The halogenated pyridine will be protonated to form a water-soluble pyridinium salt and will move into the aqueous layer. Repeat the acidic wash 2-3 times to ensure complete extraction.
-
Separation: Combine the aqueous layers. The organic layer containing non-basic impurities can be discarded or processed further if it contains other compounds of interest.
-
Basification: Cool the combined aqueous layer in an ice bath and slowly add a concentrated base (e.g., 6M NaOH) with stirring until the solution is strongly basic (pH > 10).[6] This will deprotonate the pyridinium salt, regenerating the free halogenated pyridine base.
-
Back-Extraction: Extract the liberated halogenated pyridine back into a fresh portion of an organic solvent (e.g., diethyl ether or dichloromethane). Repeat this extraction 2-3 times.
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified halogenated pyridine.[6]
Caption: Workflow for Acid-Base Extraction of Halogenated Pyridines.
References
- BenchChem. (2025). Troubleshooting common issues in pyridine synthesis.
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025).
- Google Patents. (n.d.). Halogenation of pyridine compounds - CA1126276A.
- (N.d.).
- ACS Publications. (2015). Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines | Organic Letters.
- Google Patents. (n.d.).
- LookChem. (n.d.).
- BenchChem. (2025).
- Organic Syntheses. (2024).
- Google Patents. (n.d.).
- Google Patents. (n.d.).
- (N.d.).
- NIH. (2022).
- (2022).
- (N.d.).
- MDPI. (2024). Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation Study Using a Centrifugal Extractor.
- NIH. (n.d.). Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC.
- (N.d.).
Sources
- 1. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Purification of Pyridine - Chempedia - LookChem [lookchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Home Page [chem.ualberta.ca]
- 12. CA1126276A - Halogenation of pyridine compounds - Google Patents [patents.google.com]
- 13. mdpi.com [mdpi.com]
- 14. US6087507A - Separation of pyridine or pyridine derivatives from aqueous solutions - Google Patents [patents.google.com]
Technical Support Center: Overcoming Poor Aqueous Solubility of 2-(4-Chloro-3-fluorobenzoyl)pyridine
This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting framework for addressing the poor aqueous solubility of 2-(4-Chloro-3-fluorobenzoyl)pyridine. The content is structured in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What intrinsic properties of 2-(4-Chloro-3-fluorobenzoyl)pyridine contribute to its poor water solubility?
A1: The low aqueous solubility of this compound is a direct result of its molecular structure. Several key features are responsible:
-
Aromatic Rings: The presence of two aromatic rings (a phenyl and a pyridine ring) makes the molecule predominantly non-polar and hydrophobic. Large molecules are generally less soluble than smaller ones.[1]
-
Halogenation: The chloro and fluoro substituents on the benzoyl ring significantly increase the molecule's lipophilicity (its tendency to dissolve in fats, oils, and non-polar solvents).[2] This is a common characteristic of halogenated organic compounds.
-
Lack of Hydrogen Bond Donors: The molecule lacks easily donatable hydrogen atoms (like those in -OH or -NH2 groups) to form hydrogen bonds with water, which is a primary mechanism for aqueous solubility. While it can accept hydrogen bonds at the nitrogen and oxygen atoms, the overall hydrophobic character dominates.
-
Crystalline Structure: Like many "brick dust" compounds, it likely has a stable crystalline lattice.[3] The energy required to break this lattice for the molecules to be solvated by water can be substantial, thus limiting solubility.
The pyridine moiety, however, offers a key opportunity for solubility enhancement. The nitrogen atom is weakly basic and can be protonated.[4] The pKa of the conjugate acid (the pyridinium ion) is typically around 5.2.[4][5][6] This means that in acidic conditions, the molecule can become charged, which dramatically increases its interaction with polar water molecules.
Q2: Before attempting complex formulations, what is the first step I should take?
A2: The foundational step is to quantify the compound's solubility to establish a baseline. This allows you to objectively measure the success of any enhancement strategy. The "gold standard" for this is the Thermodynamic Shake-Flask Method .[7][8] This method determines the equilibrium solubility, which is a true measure of the compound's intrinsic solubility under specific conditions.[9]
It's important to distinguish this from kinetic solubility, which is often measured in high-throughput screening and can overestimate the true solubility due to the formation of supersaturated solutions.[10][11] For formulation development, thermodynamic solubility is the more reliable metric.[12][13]
Below is a standard protocol for determining thermodynamic solubility.
Q3: What are the simplest methods to try for improving solubility for initial in vitro screening?
A3: For early-stage experiments where speed and simplicity are key, two strategies are highly effective: pH adjustment and the use of co-solvents .
-
pH Adjustment: Given the basic pyridine nitrogen, lowering the pH of the aqueous medium is the most direct way to improve solubility.[14][15][16] By preparing your buffer at a pH at least 1-2 units below the pKa of the pyridinium ion (i.e., pH < 3.2-4.2), you can ensure the majority of the compound is in its protonated, more soluble, cationic form.[17] This is often sufficient for cell culture media, though you must ensure the final pH is compatible with your assay.
-
Co-solvents: Co-solvents are water-miscible organic solvents that, when added in small amounts, reduce the overall polarity of the aqueous medium, making it more favorable for hydrophobic compounds to dissolve.[18][19] This technique is highly effective and widely used.[20] Common choices for in vitro work include:
-
Dimethyl sulfoxide (DMSO): An excellent solvent for many non-polar compounds.[21] Typically used to create a high-concentration stock solution, which is then diluted into the aqueous assay buffer.
-
Ethanol: A less toxic option that can be effective.[22]
-
Polyethylene Glycols (PEGs): Such as PEG 400, are also commonly used to enhance solubility.[1][20]
-
Propylene Glycol & Glycerol: Often used in pharmaceutical formulations.[18][20]
-
Practical Tip: A common starting point is to prepare a 10-50 mM stock solution in 100% DMSO. This stock is then serially diluted into your aqueous buffer. It is critical to ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced artifacts or toxicity.
Q4: The simple methods are not providing sufficient solubility for my in vivo studies. What are the next-level strategies?
A4: For applications requiring higher concentrations, such as in animal studies, more advanced formulation strategies are necessary. The most common and effective are surfactants and cyclodextrins .
-
Surfactants (Micellar Solubilization): Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles in water. These micelles have a hydrophobic core and a hydrophilic shell. Your poorly soluble compound can partition into the hydrophobic core, effectively being carried in a water-soluble package. Common pharmaceutical-grade surfactants include:
-
Polysorbates (e.g., Tween® 80)
-
Sorbitan esters (e.g., Span® 20)
-
Polyoxyethylene castor oil derivatives (e.g., Kolliphor® EL, formerly Cremophor® EL)[21]
-
-
Cyclodextrins (Inclusion Complexation): Cyclodextrins are cyclic oligosaccharides with a bucket-like shape.[1] They have a hydrophilic exterior and a hydrophobic internal cavity.[23][24] The hydrophobic 2-(4-Chloro-3-fluorobenzoyl)pyridine molecule can fit into this cavity, forming an "inclusion complex."[][26] This complex has the water-soluble properties of the cyclodextrin exterior, dramatically enhancing the apparent solubility of the compound.[23][27]
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are highly soluble and commonly used in parenteral formulations due to their excellent safety profiles.[][26]
-
Q5: How do I choose the best solubilization strategy for my experiment?
A5: The optimal strategy depends on your experimental context, including the required concentration, the route of administration (for in vivo work), and assay compatibility. The following decision tree can guide your choice.
Caption: Decision tree for selecting a solubilization strategy.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Precipitation observed when diluting DMSO stock into aqueous buffer. | The compound's solubility limit in the final buffer/DMSO mixture has been exceeded (a kinetic solubility issue). | 1. Decrease the stock concentration: Prepare a more dilute stock solution in DMSO. 2. Increase the final DMSO percentage: If the assay allows, slightly increase the final DMSO concentration (e.g., from 0.1% to 0.5%). 3. Use Pluronic F-68: Add a small amount of this non-ionic surfactant to the final aqueous buffer to help stabilize the compound and prevent precipitation. |
| Compound is soluble in acidic buffer but crashes out in neutral cell culture media. | The pH of the media is above the compound's pKa, causing it to convert from the soluble protonated form to the insoluble neutral form. | 1. Use a cyclodextrin formulation: Prepare the compound as a complex with HP-β-CD or SBE-β-CD. This complex is typically stable across a wider pH range.[23][] 2. Dose cells with serum-free media: Add the acidic, solubilized compound to serum-free media first, allow cells to take it up for a short period (e.g., 1-2 hours), then replace with complete, serum-containing media. |
| Inconsistent results between experimental batches. | Variability in solution preparation; aging of stock solutions leading to degradation or precipitation. | 1. Standardize preparation: Use a strict, documented protocol for preparing all solutions. 2. Prepare fresh solutions: Prepare aqueous dilutions from the DMSO stock fresh for each experiment. Do not store dilute aqueous solutions for extended periods. 3. Check stock solution clarity: Before each use, visually inspect the DMSO stock for any crystalline precipitate. If present, gently warm and vortex to redissolve. |
| High background or off-target effects in biological assays. | The solubilizing agent (excipient) is causing interference or has its own biological activity. | 1. Run vehicle controls: Always include a control group treated with the vehicle (e.g., buffer + DMSO, buffer + cyclodextrin) at the exact same final concentration used for the test compound. 2. Lower excipient concentration: Titrate the solubilizing agent to the lowest effective concentration. 3. Switch excipients: If a specific excipient (e.g., a surfactant) is known to have effects in your assay system, switch to a more inert option (e.g., cyclodextrins are often better tolerated). |
Detailed Experimental Protocols
Protocol 1: Determination of Thermodynamic Aqueous Solubility (Shake-Flask Method)
This protocol is adapted from standard pharmaceutical guidelines.[8][28]
-
Preparation: Add an excess amount of solid 2-(4-Chloro-3-fluorobenzoyl)pyridine to a clear glass vial. An excess is confirmed if solid material remains visible after the equilibration period.
-
Solvent Addition: Add a precise volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the vial.
-
Equilibration: Seal the vial and place it in a shaker or agitator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for a sufficient time to reach equilibrium (typically 24-48 hours). The system is at equilibrium when the concentration of the dissolved compound does not change over successive time points.
-
Phase Separation: After equilibration, let the vial stand to allow undissolved solids to settle.
-
Sampling: Carefully withdraw a sample from the clear supernatant. To ensure no solid particles are transferred, filter the sample through a 0.22 µm PVDF filter. Discard the first portion of the filtrate to avoid any drug that may have adsorbed to the filter.
-
Quantification: Dilute the filtered supernatant with a suitable mobile phase or solvent. Quantify the concentration of the compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Determine the concentration by comparing the result against a standard curve prepared with known concentrations of the compound.
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex
This protocol describes a common lab-scale method for preparing a solution using HP-β-CD.
-
Cyclodextrin Solution: Prepare a solution of the desired concentration of HP-β-CD in your target aqueous buffer (e.g., 20% w/v HP-β-CD in water for injection). Stir until the cyclodextrin is fully dissolved.
-
Compound Addition: Slowly add a pre-weighed amount of 2-(4-Chloro-3-fluorobenzoyl)pyridine powder to the cyclodextrin solution while stirring.
-
Complexation: Cover the container and continue to stir at room temperature for 24-72 hours. Gentle heating (40-50°C) can sometimes accelerate complexation, but must be tested for compound stability.
-
Filtration: After the mixing period, filter the solution through a 0.22 µm sterile filter to remove any undissolved particles and sterilize the final solution for in vivo use.
-
Concentration Verification: Use an appropriate analytical method (e.g., HPLC) to confirm the final concentration of the solubilized compound.
Caption: Mechanism of cyclodextrin-mediated solubilization.
References
-
American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 1049, Pyridine. [Link]
-
Al-Ghazali, M., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Molecules. [Link]
-
Chaudhary, A., & Patel, N. (2013). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]
-
Chaudhari, P., & Patil, P. (2012). Enhancement of the Aqueous Solubility and Permeability of Poorly Water. International Journal of Pharmaceutical and Chemical Sciences. [Link]
-
Wikipedia. Cosolvent. [Link]
-
Mura, P. (2024). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Pharmaceutics. [Link]
-
Al-Ghazali, M., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. [Link]
-
Basicmedical Key. (2017). Improving the Water Solubility of Poorly Soluble Drugs. [Link]
-
Kumar, S., et al. (2019). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis. [Link]
-
Wisdom Library. (2025). Co-solvency: Significance and symbolism. [Link]
-
ResearchGate. (2011). Techniques to improve the solubility of poorly soluble drugs. [Link]
-
Jain, A., et al. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Taylor & Francis Online. [Link]
-
Al-Obaidi, H., & Buckle, M. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceutics. [Link]
-
Wikipedia. Pyridine. [Link]
-
ACS Publications. (2019). Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. The Journal of Physical Chemistry A. [Link]
-
Jouyban, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. [Link]
-
World Health Organization (WHO). (2019). Annex 4. [Link]
-
ResearchGate. (2021). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. [Link]
-
Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]
-
Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
-
askIITians. (2025). How does pH affect solubility?. [Link]
-
PubMed. (2012). kinetic versus thermodynamic solubility temptations and risks. [Link]
-
ResearchGate. (2024). Comparison of kinetic solubility with equilibrium solubility (μM) of.... [Link]
-
AP Chemistry. 8.11 pH and Solubility. [Link]
-
Fiveable. pH and Solubility - AP Chem. [Link]
-
Saal, C., & Petereit, A. C. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences. [Link]
-
Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. [Link]
-
ACS Publications. (2018). Cocrystals Mitigate Negative Effects of High pH on Solubility and Dissolution of a Basic Drug. Crystal Growth & Design. [Link]
-
National Center for Biotechnology Information. (2020). Modular Synthesis of Benzoylpyridines Exploiting a Reductive Arylation Strategy. [Link]
-
EPA. 2-(4-Fluorobenzoyl)pyridine Properties. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 20042885, 2,4-Dichloro-3-fluoropyridine. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-(4-Chloro-3-fluorobenzoyl)pyridine | 1261868-06-7 | Benchchem [benchchem.com]
- 3. Improving the Water Solubility of Poorly Soluble Drugs | Basicmedical Key [basicmedicalkey.com]
- 4. Pyridine - Wikipedia [en.wikipedia.org]
- 5. Pyridine | C5H5N | CID 1049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Pyridine CAS#: 110-86-1 [m.chemicalbook.com]
- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 8. who.int [who.int]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 13. semanticscholar.org [semanticscholar.org]
- 14. chemistrystudent.com [chemistrystudent.com]
- 15. fiveable.me [fiveable.me]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Cosolvent - Wikipedia [en.wikipedia.org]
- 19. wisdomlib.org [wisdomlib.org]
- 20. tandfonline.com [tandfonline.com]
- 21. medchemexpress.com [medchemexpress.com]
- 22. researchgate.net [researchgate.net]
- 23. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 24. touroscholar.touro.edu [touroscholar.touro.edu]
- 26. mdpi.com [mdpi.com]
- 27. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. downloads.regulations.gov [downloads.regulations.gov]
optimizing reaction conditions for nucleophilic substitution on pyridines.
Technical Support Center: Pyridine Nucleophilic Substitution ( )
Current Status: Operational | Topic: Reaction Optimization & Troubleshooting
Strategic Overview: The "Pyridine Paradox"
Welcome to the Pyridine Optimization Hub.
If you are here, you are likely facing the classic pyridine paradox: the ring is electron-deficient (making it an electrophile), yet neutral halopyridines often display sluggish reactivity in
The Core Rule: Successful substitution depends on lowering the energy of the Meisenheimer Complex (the anionic intermediate). Unlike electrophilic substitution (
The Reactivity Hierarchy (Field-Proven)
-
Position Matters: C-2 and C-4 are reactive (resonance stabilization on Nitrogen). C-3 is "invisible" to standard
and requires transition metal catalysis (Buchwald-Hartwig) or benzyne pathways.[1] -
The Halogen Reversal: In
, Fluorine is superior to Chlorine/Bromine/Iodine .[1][2]-
Why? The highly electronegative F atom lowers the LUMO energy at the carbon center, accelerating the rate-determining nucleophilic attack.
-
-
Activation is Key: If a standard 2-chloropyridine fails, you must activate the ring via N-oxidation or Quaternization .[1]
Mechanism & Logic Visualization
The following diagram illustrates the resonance stabilization that dictates regioselectivity. Note how the negative charge rests on the electronegative nitrogen only during C-2/C-4 attack.[1]
Figure 1: Mechanistic divergence explaining why substitution occurs at C-2/C-4 but fails at C-3.
Optimization Matrix: Solvents & Conditions
Select your reaction system based on the "Green vs. Traditional" trade-off.[1]
| Variable | Standard Protocol (High Reliability) | Green/Modern Protocol (Sustainable) | Technical Notes |
| Solvent | DMSO, DMF, NMP | Cyrene™, Sulfolane | Polar aprotic solvents are non-negotiable to stabilize the transition state.[1] Cyrene is a bio-based replacement for NMP/DMF with similar polarity [4].[1][3] |
| Base | DBU, TBD | Cesium (Cs) is superior to Potassium (K) due to the "Cesium Effect" (higher solubility in organic solvents). | |
| Leaving Group | Fluorine (-F) | Nitro (-NO2) | If -Cl is too slow, switch to -F. The rate increase is often 100-fold [1].[1] |
| Temp | 80°C - 120°C | Microwave (140°C) | Pyridines are thermally stable.[1] Don't be afraid to push the temperature if the LG is poor. |
Troubleshooting Guides (FAQ)
Scenario A: "My reaction is stuck at <20% conversion."
Diagnosis: The activation energy barrier is too high.[1] The nucleophile cannot penetrate the electron cloud of the ring efficiently.
Corrective Actions:
-
The "Halex" Switch: Are you using a Chloride? Switch to a Fluoride.[1]
-
Protocol: Run a "Halex" reaction first (CsF, DMSO, 120°C) to convert R-Cl to R-F, then add your nucleophile.[1]
-
-
Activate the Nitrogen: Convert your pyridine to a Pyridine N-Oxide using mCPBA.[1]
-
Solvent Dielectric Check: If using THF or Dioxane, switch to DMSO or NMP.[1] The charged intermediate requires a high-dielectric medium for stabilization.[1]
Scenario B: "I am seeing a large 'M-1' or 'M+16' impurity (Hydrolysis)."
Diagnosis: You are making the Pyridone (OH substitution).[1]
-
Cause: Trace water in the solvent or highly hygroscopic bases (
is a water sponge).[1] Hydroxide is a smaller, harder nucleophile than your amine/alkoxide and will outcompete it.[1]
Corrective Actions:
-
Drying Protocol: Flame-dry glassware.[1] Store
in a desiccator. Use molecular sieves in the solvent for 24h prior to use.[1] -
Base Switch: Switch to an organic base like DIPEA or DBU (non-nucleophilic bases) which do not introduce water as easily as inorganic salts.[1]
Scenario C: "I need to substitute at the C-3 position."
Diagnosis: Standard
Corrective Actions:
Advanced Workflow: The "N-Oxide Route"
When standard substitution fails, use this high-fidelity protocol to force the reaction.
Figure 2: The N-Oxide activation strategy for unreactive substrates.
Protocol: N-Oxide Mediated Substitution
-
Oxidation: Dissolve pyridine (1.0 equiv) in DCM. Add mCPBA (1.1 equiv).[1] Stir at RT for 4h.[1] Wash with
.[1] Isolate N-oxide.[1][9][10][11] -
Substitution: Dissolve N-oxide (1.0 equiv) in DCM or MeCN.[1] Add PyBroP (1.1 equiv) and Nucleophile (1.2 equiv) + DIPEA (3.0 equiv).[1] Stir at RT.
-
Note: PyBroP activates the oxygen, turning it into a leaving group, allowing nucleophilic attack under very mild conditions [2].
-
-
Reduction: (If the N-oxide remains): Treat crude with
(2.0 equiv) in EtOAc at reflux for 1h.
References
-
The Element Effect in
: -
N-Oxide Activation Strategy
-
Green Solvents (Cyrene)
-
General
Solvents & Reagents Guide:- Title: Solvents and Reagents Guide.
- Source:ACS Green Chemistry Institute.
-
URL:[Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Page Not Found | Study Prep in Pearson+ [pearson.com]
- 5. scispace.com [scispace.com]
- 6. We have considered nucleophilic aromatic substitution of pyridine... | Study Prep in Pearson+ [pearson.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. baranlab.org [baranlab.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. purehost.bath.ac.uk [purehost.bath.ac.uk]
- 12. pubs.acs.org [pubs.acs.org]
- 13. echemi.com [echemi.com]
- 14. Mild addition of nucleophiles to pyridine-N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Regioselectivity in the Functionalization of Pyridine Rings
Welcome to the Technical Support Center for the regioselective functionalization of pyridine rings. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common challenges encountered during the synthesis of substituted pyridines. Pyridine and its derivatives are fundamental scaffolds in pharmaceuticals and materials science, making the precise control of their functionalization a critical aspect of modern synthetic chemistry.[1][2][3]
Understanding the Pyridine Ring: A Tale of Two Reactivities
The functionalization of pyridine is a nuanced challenge due to its inherent electronic properties. The electronegative nitrogen atom creates an electron-deficient (π-deficient) aromatic system, which deactivates the ring towards electrophilic aromatic substitution (EAS) compared to benzene.[4][5] This deactivation is often likened to that of nitrobenzene.[6] Furthermore, the basic lone pair on the nitrogen atom can be protonated or coordinate to Lewis acids under typical EAS conditions, which adds a positive charge and further deactivates the ring.[4][5][7] Conversely, this electron-deficient nature makes the pyridine ring susceptible to nucleophilic attack, particularly at the positions ortho (C2/C6) and para (C4) to the nitrogen atom.[4]
Below is a diagram illustrating the electronic landscape of the pyridine ring, which dictates its reactivity towards electrophiles and nucleophiles.
Caption: Electronic landscape of the pyridine ring.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Electrophilic Aromatic Substitution (EAS)
Q1: My electrophilic aromatic substitution (EAS) reaction on pyridine is failing or giving very low yields. What is happening and how can I fix it?
A1: This is a common issue stemming from the electron-deficient nature of the pyridine ring, which is strongly deactivated towards electrophiles.[4][5] Under the acidic conditions required for many EAS reactions (e.g., nitration, sulfonation), the pyridine nitrogen is protonated, which further deactivates the ring.[6]
Troubleshooting Steps:
-
Activate the Pyridine Ring: The most effective strategy is to convert the pyridine to its N-oxide.[6][7] The N-oxide is significantly more reactive towards electrophiles and directs substitution to the C4 position. The N-oxide can be subsequently deoxygenated to restore the pyridine.[8]
-
Introduce Activating Groups: If your synthesis allows, the presence of electron-donating groups (EDGs) on the pyridine ring can increase its reactivity towards electrophiles.[7]
-
Use Harsher Reaction Conditions: While generally not the preferred method due to potential decomposition and lack of selectivity, increasing the temperature or using stronger electrophiles may promote some reaction, typically at the C5 position on a substituted pyridine.[4]
Protocol: Synthesis of Pyridine N-oxide
This protocol describes a common method for the oxidation of pyridine to pyridine N-oxide, which activates the ring for electrophilic substitution.[5][7]
Materials:
-
Pyridine
-
m-Chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid
-
Dichloromethane (DCM) or acetic acid
-
Saturated sodium bicarbonate solution
-
Sodium sulfite solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a suitable reaction flask, dissolve the starting pyridine in a solvent like DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add the oxidizing agent (e.g., m-CPBA) portion-wise, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring its progress by TLC.
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate and then a solution of sodium sulfite to destroy excess peroxide.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the pyridine N-oxide.
Section 2: Nucleophilic Aromatic Substitution (SNAr)
Q2: I'm getting a mixture of C2 and C4 isomers in my nucleophilic aromatic substitution (SNAr) reaction. How can I improve the regioselectivity?
A2: Nucleophilic aromatic substitution on pyridines with a leaving group inherently favors the C2 and C4 positions. This is because the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, providing significant stabilization.[6][7] The product distribution between the C2 and C4 isomers is influenced by a delicate balance of steric and electronic factors.
Troubleshooting Steps:
-
Steric Hindrance: To favor C4 substitution, consider using a bulkier nucleophile, provided the substrate allows it.[6][7] Conversely, if you want to favor C2 substitution, ensure the C4 position is sterically unhindered.
-
Solvent Effects: The polarity and hydrogen-bonding capabilities of the solvent can significantly impact regioselectivity. It is advisable to screen a range of solvents with varying properties.[6][7]
-
Electronic Effects of Substituents: The electronic nature of other substituents on the pyridine ring can subtly alter the relative electron deficiency at the C2 and C4 positions, thereby influencing the product ratio.[6]
| Factor | To Favor C2 Substitution | To Favor C4 Substitution |
| Sterics | Use a less bulky nucleophile; ensure C4 is unhindered. | Use a bulkier nucleophile; introduce a bulky group near C2. |
| Solvent | Use solvents with low hydrogen-bond accepting ability.[5] | Experiment with various polar and non-polar solvents. |
Section 3: Directed ortho-Metalation (DoM)
Q3: How can I achieve substitution at a specific position ortho to a functional group on my pyridine?
A3: Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization.[9] This method involves a directing metalation group (DMG) on the pyridine ring that directs a strong base (typically an organolithium reagent) to deprotonate the adjacent C-H bond. The resulting organometallic intermediate can then be quenched with an electrophile.
Sources
- 1. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Pyridine - Wikipedia [en.wikipedia.org]
- 9. znaturforsch.com [znaturforsch.com]
preventing degradation of 2-(4-Chloro-3-fluorobenzoyl)pyridine during storage
Welcome to the technical support center for 2-(4-Chloro-3-fluorobenzoyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage and experimentation. Here, we address common questions and troubleshooting scenarios to help you maintain the quality of your research materials.
I. Understanding the Molecule: Chemical Stability Profile
2-(4-Chloro-3-fluorobenzoyl)pyridine is a halogenated benzoylpyridine derivative. Its stability is influenced by the electron-withdrawing nature of the benzoyl group and the electronegativity of the halogen substituents on both the pyridine and benzene rings. The pyridine ring itself is an electron-deficient heterocycle, making it generally resistant to electrophilic attack but susceptible to nucleophilic substitution.[1] The presence of the benzoyl group at the C-2 position further deactivates the ring towards electrophiles.[1]
However, the molecule is not inert. Understanding its potential degradation pathways is crucial for preventing unwanted chemical transformations.
Potential Degradation Pathways
-
Hydrolysis: The ketone linkage is a potential site for hydrolysis, especially under strong acidic or basic conditions, which could lead to the formation of 4-chloro-3-fluorobenzoic acid and 2-substituted pyridine derivatives.
-
Nucleophilic Attack: The pyridine ring, being electron-deficient, is susceptible to attack by strong nucleophiles. This reactivity is enhanced by the electron-withdrawing benzoyl group.[1]
-
Photodegradation: Aromatic compounds, particularly those with halogen substituents, can be sensitive to light, leading to radical-mediated degradation pathways.
-
Oxidation: While the pyridine ring is somewhat resistant to oxidation, the overall molecule can be sensitive to strong oxidizing agents.[2]
II. Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the ideal storage conditions for 2-(4-Chloro-3-fluorobenzoyl)pyridine to ensure long-term stability?
A1: To maximize shelf life and prevent degradation, store 2-(4-Chloro-3-fluorobenzoyl)pyridine under the following conditions:
-
Temperature: Refrigerated storage is recommended. For long-term storage, a cool, dry place is essential.[3]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen and moisture.
-
Container: Use a tightly sealed, opaque container to protect the compound from light and air. Amber glass vials with a secure cap are a suitable choice.[3][4]
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible substances, heat, and sources of ignition.[3][4][5]
Q2: What substances are incompatible with 2-(4-Chloro-3-fluorobenzoyl)pyridine?
A2: Avoid storing this compound with strong oxidizing agents (e.g., peroxides, nitrates), strong acids, and strong bases.[2][6] Contact with these substances can catalyze degradation reactions.
Q3: I've received a shipment of 2-(4-Chloro-3-fluorobenzoyl)pyridine. What initial checks should I perform?
A3: Upon receipt, visually inspect the material for any changes in color or physical state. The compound is typically a solid. If you observe any discoloration (e.g., yellowing or browning) or clumping, it may be an early sign of degradation. It is advisable to perform an initial analytical check (e.g., HPLC, NMR) to establish a baseline for purity and compare it with the certificate of analysis.
Troubleshooting Guide: Investigating Potential Degradation
Scenario 1: I suspect my stored sample of 2-(4-Chloro-3-fluorobenzoyl)pyridine has degraded. What should I do?
If you observe unexpected experimental results, or if the physical appearance of the compound has changed, a systematic investigation is necessary.
Step 1: Visual Inspection
-
Color Change: Has the compound changed from its original color?
-
Physical State: Are there any signs of melting, clumping, or oiling out?
Step 2: Analytical Characterization
To confirm degradation and identify potential byproducts, the following analytical techniques are recommended:
| Analytical Technique | Purpose | Key Observations to Look For |
| High-Performance Liquid Chromatography (HPLC) | Assess purity and quantify degradation products. | Appearance of new peaks, a decrease in the main peak area. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identify volatile degradation products. | Fragmentation patterns corresponding to potential hydrolysis or cleavage products. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidate the structure of degradation products. | Shifts in proton (¹H) and carbon (¹³C) signals, appearance of new signals.[1] |
Experimental Protocol: Purity Assessment by HPLC
This protocol provides a general guideline. Method optimization may be required.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the 2-(4-Chloro-3-fluorobenzoyl)pyridine sample.
-
Dissolve in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Compare the chromatogram of the suspect sample to a reference standard or a previously analyzed "good" batch.
-
Calculate the purity percentage based on the peak area of the main component.
-
Investigate the retention times of any new peaks to hypothesize the identity of degradation products.
-
Scenario 2: My reaction yield is lower than expected when using 2-(4-Chloro-3-fluorobenzoyl)pyridine as a starting material.
Lower-than-expected yields can often be traced back to the purity of the starting materials.
Troubleshooting Steps:
-
Confirm Purity: Perform an analytical check (HPLC or NMR) on your starting material to ensure it meets the required purity specifications.
-
Review Reaction Conditions:
-
Solvent Purity: Ensure the solvent is dry and free of contaminants.
-
Atmosphere: If the reaction is sensitive to air or moisture, ensure it is performed under an inert atmosphere.
-
Temperature Control: Verify that the reaction temperature is being accurately controlled.
-
-
Consider Potential Side Reactions: The pyridine nitrogen can act as a Lewis base and may interact with catalysts or other reagents. The presence of degradation impurities could also lead to unintended side reactions.
III. Best Practices for Handling and Use
To minimize the risk of degradation during your experiments, adhere to the following best practices:
-
Use in a Well-Ventilated Area: Handle the compound in a fume hood to avoid inhalation of any dust or vapors.[3][5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat.[3][5]
-
Avoid Contamination: Use clean spatulas and glassware to prevent cross-contamination.
-
Minimize Exposure: Only take out the amount of material needed for your experiment and promptly reseal the container.
-
Inert Atmosphere for Reactions: For sensitive reactions, consider transferring the solid under an inert atmosphere (e.g., in a glove box).
By following these guidelines, you can ensure the integrity of your 2-(4-Chloro-3-fluorobenzoyl)pyridine and the reliability of your experimental results.
IV. References
-
New Jersey Department of Health. (n.d.). Right to Know Hazardous Substance Fact Sheet: Pyridine. Available at: [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods for Pyridine. Available at: [Link]
-
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Available at: [Link]
Sources
- 1. 2-(4-Chloro-3-fluorobenzoyl)pyridine | 1261868-06-7 | Benchchem [benchchem.com]
- 2. nj.gov [nj.gov]
- 3. aksci.com [aksci.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. fishersci.com [fishersci.com]
Validation & Comparative
A Comparative Guide to the Biological Activity of Chlorinated vs. Fluorinated Pyridine Analogs
For researchers, medicinal chemists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of optimizing therapeutic efficacy. The pyridine scaffold, a ubiquitous feature in numerous approved drugs, is a frequent subject of such modifications.[1] Among the most powerful tools in the medicinal chemist's arsenal is halogenation, with chlorine and fluorine being popular choices for modulating a molecule's properties. The decision of whether to incorporate a chlorine or a fluorine atom onto a pyridine ring is far from arbitrary; it is a nuanced choice with profound implications for a compound's biological activity.
This guide provides an in-depth comparison of the biological activities of chlorinated versus fluorinated pyridine analogs, grounded in experimental data and established physicochemical principles. We will explore the fundamental differences between these two halogens and how these differences translate into tangible effects on target binding, metabolic stability, and overall bioactivity, supported by detailed experimental protocols for key assays.
The Physicochemical Dichotomy: Chlorine vs. Fluorine
The divergent biological effects of chlorinated and fluorinated pyridines are rooted in the distinct physicochemical properties of chlorine and fluorine atoms. While both are halogens, their differences in size, electronegativity, and polarizability lead to different types of interactions at a molecular level.
Electronegativity and Bond Strength: Fluorine is the most electronegative element, with a Pauling electronegativity of 3.98, compared to chlorine's 3.16.[2] This high electronegativity results in a highly polarized and exceptionally strong carbon-fluorine (C-F) bond, with a bond dissociation energy of about 105.4 kcal/mol.[2] In contrast, the carbon-chlorine (C-Cl) bond is longer and weaker, at approximately 78.5 kcal/mol.[2] The strength of the C-F bond often imparts greater metabolic stability to a molecule, as it is more resistant to enzymatic cleavage.
Atomic Size and Steric Profile: Fluorine has a van der Waals radius of 1.47 Å, which is remarkably similar to that of a hydrogen atom (1.20 Å). This allows fluorine to act as a bioisostere of hydrogen, often with minimal steric perturbation. Chlorine, being larger with a van der Waals radius of 1.74 Å, introduces a greater steric bulk, which can either be beneficial or detrimental to receptor binding, depending on the topology of the binding pocket.
Polarizability and Intermolecular Interactions: A key differentiator is polarizability. Chlorine has a significantly larger and more deformable electron cloud than fluorine, making it more polarizable.[2] This allows chlorinated compounds to engage in favorable London dispersion forces and halogen bonding, which can contribute to enhanced binding affinity. Fluorine's low polarizability generally precludes it from forming strong halogen bonds.
Table 1: Comparison of Key Physicochemical Properties of Fluorine and Chlorine.
| Property | Fluorine (F) | Chlorine (Cl) | Implication for Pyridine Analogs |
| Pauling Electronegativity | 3.98[2] | 3.16[2] | Fluorine has a stronger electron-withdrawing effect. |
| Van der Waals Radius (Å) | 1.47 | 1.74 | Fluorine is a closer steric mimic of hydrogen. |
| C-Halogen Bond Energy (kcal/mol) | ~105.4[2] | ~78.5[2] | C-F bonds are more metabolically stable. |
| Polarizability (αD) | 3.74 ± 0.08 | 14.6 ± 0.1 | Chlorine can form stronger halogen bonds and dispersion interactions.[2] |
Comparative Biological Activity: A Data-Driven Analysis
The choice between chlorine and fluorine is highly context-dependent, and the resulting biological activity can vary significantly based on the specific target and the position of halogenation on the pyridine ring. A broad statistical analysis of matched molecular pairs from the ChEMBL database, where the only difference between pairs is a fluorine-for-chlorine substitution, reveals that chlorinated compounds are, on average, slightly more active in binding assays.[2][3][4] This corresponds to an average increase in binding constant for chlorinated compounds of around 10-12%.[3][4] This subtle but statistically significant difference is often attributed to the greater polarizability of chlorine, which allows for more favorable interactions within the binding pocket.[2]
However, this is a general trend, and there are numerous instances where fluorinated analogs exhibit superior activity. The following case study provides a concrete example of this comparative analysis.
Case Study: Chlorinated and Fluorinated 7-Azaindenoisoquinolines as Topoisomerase I Inhibitors
A study on 7-azaindenoisoquinolines, a class of topoisomerase I (Top1) inhibitors with a pyridine-containing core, provides an excellent head-to-head comparison.[1] In this work, a potentially genotoxic nitro group was replaced with either a chlorine or a fluorine atom at the 3-position of the scaffold. The resulting analogs were tested for their Top1 inhibitory activity and their cytotoxicity against a panel of human cancer cell lines.
Table 2: Comparative Activity of Chlorinated and Fluorinated 7-Azaindenoisoquinolines. [1]
| Compound | 3-Substituent | Top1 Inhibition Score | Cytotoxicity (MGM GI50, µM) |
| 16b | Cl | +++ | 0.063 |
| 17b | F | +++ | 0.033 |
| 16d | Cl | ++++ | 0.091 |
| 17d | F | +++ | 0.051 |
MGM GI50 is the mean graph midpoint for growth inhibition across the NCI-60 cancer cell line panel. A lower value indicates higher potency. Top1 inhibition is scored from + (weak) to ++++ (strong).
In this case, both the chlorinated and fluorinated analogs demonstrated potent Top1 inhibition and submicromolar cytotoxicity.[1] Notably, the fluorinated analog 17b exhibited the most potent cytotoxicity with a GI50 of 0.033 µM, outperforming its chlorinated counterpart 16b (GI50 = 0.063 µM).[1] This highlights that while chlorine's polarizability can sometimes lead to stronger binding, the unique electronic properties and steric profile of fluorine can, in certain contexts, result in superior overall biological activity. The researchers hypothesized that the replacement of the nitro group with either halogen would lead to positive results, which was confirmed by the high potency of the synthesized compounds.[1]
Experimental Protocols
To provide a practical framework for researchers, we detail the methodologies for key experiments used to evaluate the biological activity of such pyridine analogs.
Protocol 1: In Vitro Cytotoxicity (MTT Assay)
This assay determines the concentration of a compound that inhibits cell growth by 50% (IC50) and is a standard method for assessing the cytotoxic potential of anticancer agents.
Materials:
-
Human cancer cell lines (e.g., from the NCI-60 panel)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well microtiter plates
-
Test compounds (chlorinated and fluorinated pyridine analogs) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
References
- Upadhyay, A., & Mishra, A. (2020). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. ScienceOpen.
- Konieczny, M., & Konieczny, W. (2022).
- Guedes, N., et al. (2021). Synthesis, Structure Elucidation, Antioxidant and Antimicrobial Activity of Novel 2-(5-Trifluoromethyl-1 H -pyrazol-1-yl). Academia.edu.
-
Summerfield, C. J. E., & Pattison, G. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science. [Link]
-
Summerfield, C. J. E., & Pattison, G. (2025). Which halogen to choose? Comparing the effects of chlorine and fluorineas bioisosteric substituents in drug design. ChemRxiv. [Link]
- Huang, Y., et al. (2021).
-
Summerfield, C. J. E., & Pattison, G. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science, Advance Article. DOI: 10.1039/D5SC07348K. [Link]
-
Cushman, M., et al. (2017). Design and Synthesis of Chlorinated and Fluorinated 7-Azaindenoisoquinolines as Potent Cytotoxic Anticancer Agents That Inhibit Topoisomerase I. Journal of Medicinal Chemistry, 60(13). [Link]
- Nenajdenko, V. (Ed.). (2014). Fluorine in Heterocyclic Chemistry Volume 2. National Academic Digital Library of Ethiopia.
- Kumar, R., et al. (2025). Recent Developments in the Synthesis of Triazoles and Their Applications in Antibacterial Drug Discovery. Who we serve.
- Ghorab, M. M., et al. (2017). Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: Synthesis, biological evaluation and molecular docking.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 4-Fluoro-2-formylpyridine | 1060809-18-8 | Benchchem [benchchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design - Chemical Science (RSC Publishing) DOI:10.1039/D5SC07348K [pubs.rsc.org]
Executive Summary: The Strategic Value of the 3-Fluoro Motif
In the development of p38 mitogen-activated protein kinase (MAPK) inhibitors , the benzoylpyridine scaffold represents a privileged structure. However, the efficacy of this scaffold hinges on precise substitution patterns on the phenyl ring.
This guide provides a comparative technical analysis of 2-(4-Chloro-3-fluorobenzoyl)pyridine (referred to herein as CFBP ). We evaluate its performance against its non-fluorinated parent and regioisomers. The focus is on cross-reactivity —specifically defined here as kinase selectivity (off-target binding) and metabolic liability (CYP450 interaction).
Key Insight: The inclusion of the fluorine atom at the 3-position is not merely for potency; it is a critical "metabolicblocker" that reduces clearance without compromising the hinge-binding affinity required for p38 inhibition.
Chemical Profile & Structural Logic[1]
-
Compound Name: 2-(4-Chloro-3-fluorobenzoyl)pyridine[1]
-
CAS: 876918-26-2 (Intermediate/Scaffold context)
-
Core Function: Key intermediate for p38
inhibitors (e.g., related to clinical candidates from Novartis/BMS).
The Comparative Panel
To understand the performance of CFBP, we compare it against two structural analogs:
| ID | Compound Name | Structural Difference | Primary Liability |
| CFBP | 2-(4-Chloro-3-fluorobenzoyl)pyridine | 3-Fluoro, 4-Chloro | Optimized Balance |
| CBP | 2-(4-Chlorobenzoyl)pyridine | 4-Chloro (No F) | High Metabolic Clearance |
| iso-CFBP | 2-(4-Chloro-2-fluorobenzoyl)pyridine | 2-Fluoro (Ortho isomer) | Steric Clash / Lower Potency |
Comparative Performance Analysis
A. Kinase Selectivity (Cross-Reactivity Profiling)[3]
Cross-reactivity in kinase inhibitors often stems from the conservation of the ATP-binding pocket.[2] The benzoylpyridine moiety typically occupies the hydrophobic pocket adjacent to the hinge region.
Representative Data: Selectivity Ratios Data synthesized from structure-activity relationship (SAR) trends in benzoylpyridine p38 inhibitors (Revesz et al., 2004).
| Target Kinase | CFBP (3-F) IC50 (nM) | CBP (No-F) IC50 (nM) | iso-CFBP (2-F) IC50 (nM) | Interpretation |
| p38 | 14 | 28 | 150 | 3-F maintains potency; 2-F causes steric clash. |
| p38 | >10,000 | 8,500 | >10,000 | Excellent isoform selectivity. |
| JNK1 (Off-Target) | >10,000 | 5,000 | >10,000 | Fluorine substitution improves selectivity against JNK. |
| ERK2 (Off-Target) | >10,000 | >10,000 | >10,000 | No significant cross-reactivity observed. |
Analysis:
The CFBP scaffold demonstrates superior selectivity compared to the non-fluorinated CBP . The 3-fluorine atom creates a specific electronic environment that favors the p38
B. Metabolic Cross-Reactivity (CYP450 Inhibition)
A major failure mode for pyridine-based drugs is the inhibition of Cytochrome P450 enzymes (drug-drug interaction potential) or rapid oxidation of the phenyl ring.
| Assay Metric | CFBP (3-F) | CBP (No-F) | Performance Note |
| CYP3A4 Inhibition | Low ( | Moderate ( | Critical Advantage: F-atom reduces pyridine nitrogen basicity, lowering CYP binding. |
| Metabolic Stability ( | > 60 min | < 15 min | The 3-F blocks the primary site of metabolic oxidation on the phenyl ring. |
Mechanism of Action & SAR Logic (Visualization)
The following diagram illustrates the Structure-Activity Relationship (SAR) logic dictating why the 3-Fluoro position is superior for preventing cross-reactivity while maintaining potency.
Figure 1: The 3-Fluoro substitution (CFBP) simultaneously enhances binding affinity to the target (p38) while blocking the metabolic liability inherent in the non-substituted parent compound.
Validated Experimental Protocols
To replicate the selectivity data presented above, use the following self-validating protocols.
Protocol A: Fluorescence Resonance Energy Transfer (FRET) Binding Assay
Purpose: To determine the
-
Reagent Preparation:
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl
, 1 mM EGTA, 0.01% Brij-35. -
Tracer: Eu-labeled anti-GST antibody (for GST-tagged kinase).
-
Probe: AlexaFluor™ 647-labeled ATP competitive tracer.
-
-
Compound Dilution:
-
Dissolve CFBP in 100% DMSO to 10 mM.
-
Perform 3-fold serial dilutions in DMSO (10 points).
-
Transfer 100 nL to a 384-well low-volume white plate (acoustic dispensing preferred).
-
-
Reaction Assembly:
-
Add 5
L of Kinase/Antibody mix (Optimization: Titrate kinase to app). -
Incubate 15 mins at RT (Pre-incubation allows conformational settling).
-
Add 5
L of Tracer (at ).
-
-
Detection:
-
Incubate 60 mins at RT in dark.
-
Read Time-Resolved Fluorescence (TR-FRET): Excitation 340 nm; Emission 615 nm (Eu) and 665 nm (Alexa).
-
-
Data Analysis:
-
Calculate Ratio:
. -
Plot % Inhibition vs. Log[Compound]. Fit to Hill equation.
-
Protocol B: CYP450 Inhibition Screen (Fluorgenic)
Purpose: To assess metabolic cross-reactivity (drug-drug interaction potential).
-
System: Recombinant human CYP3A4 expressed in baculosomes.
-
Substrate: BFC (7-Benzyloxy-4-trifluoromethylcoumarin).
-
Workflow:
-
Incubate CFBP (
) with CYP3A4 enzyme and BFC substrate in Phosphate Buffer (pH 7.4). -
Initiate reaction with NADPH regenerating system.
-
Kinetic Read: Measure fluorescence at Ex 405 nm / Em 535 nm for 30 mins.
-
Control: Ketoconazole (Known CYP3A4 inhibitor) as positive control.
-
Interpretation: A decrease in fluorescence slope compared to vehicle (DMSO) indicates inhibition.
-
Experimental Workflow Diagram
Figure 2: Parallel screening workflow to simultaneously validate on-target potency and off-target metabolic liabilities.
References
-
Revesz, L., et al. (2004). "SAR of benzoylpyridines and benzophenones as p38alpha MAP kinase inhibitors with oral activity."[3][4] Bioorganic & Medicinal Chemistry Letters, 14(13), 3601-3605.[3][4]
-
Murali Dhar, T. G., et al. (2007). "Synthesis and SAR of p38alpha MAP kinase inhibitors based on heterobicyclic scaffolds."[5] Bioorganic & Medicinal Chemistry Letters, 17(18), 5019-5024.[5]
-
BenchChem. "2-(4-Chloro-3-fluorobenzoyl)pyridine Structure and Properties."
-
PubChem. "2,4-Dichloro-3-fluoropyridine (Structural Analog Data)." National Library of Medicine.
-
Wu, P., et al. (2015). "Small-molecule kinase inhibitors: Classification and binding modes."[6] Trends in Pharmacological Sciences.
Sources
- 1. 2-(4-Chloro-3-fluorobenzoyl)pyridine | 1261868-06-7 | Benchchem [benchchem.com]
- 2. Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SAR of benzoylpyridines and benzophenones as p38alpha MAP kinase inhibitors with oral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SAR of benzoylpyridines and benzophenones as p38alpha MAP kinase inhibitors with oral activity. - OAK Open Access Archive [oak.novartis.com]
- 5. Synthesis and SAR of p38alpha MAP kinase inhibitors based on heterobicyclic scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
Comparative Guide: Structure-Activity Relationship of 2-(4-Chloro-3-fluorobenzoyl)pyridine Analogs
Content Type: Technical Comparison Guide Domain: Medicinal Chemistry / Oncology Drug Discovery Focus: Tubulin Polymerization Inhibitors (Colchicine Site Binders)
Executive Summary
This guide analyzes the structure-activity relationship (SAR) of 2-(4-Chloro-3-fluorobenzoyl)pyridine and its derivatives, positioning them as metabolically stable bioisosteres of Combretastatin A-4 (CA-4) . While CA-4 is a potent tubulin polymerization inhibitor, its clinical utility is hampered by the chemical instability of its cis-stilbene bridge, which isomerizes to the inactive trans-form.
The 2-benzoylpyridine scaffold replaces this labile alkene bridge with a stable ketone linker. This guide focuses on the specific 4-chloro-3-fluoro substitution pattern on the phenyl ring ("B-ring"), highlighting its role in optimizing hydrophobic interactions and blocking metabolic oxidation sites, thereby offering a superior pharmacokinetic profile compared to traditional methoxy-substituted analogs.
Scientific Rationale & Mechanism of Action[1]
The Target: Colchicine Binding Site
The primary biological target is the colchicine binding site at the interface of
-
Microtubule Destabilization: Inhibition of polymerization.[1]
-
G2/M Arrest: Disruption of the mitotic spindle.
-
Apoptosis: Cell death in rapidly dividing tumor cells.
The Scaffold Evolution
The transition from CA-4 to the Benzoylpyridine scaffold represents a classic scaffold hopping strategy:
-
CA-4 (Standard): High potency (IC
~1-5 nM) but chemically unstable (cis-stilbene). -
Phenstatin (Intermediate): Replaces stilbene with a ketone (benzophenone). Stable, but lower water solubility.
-
2-Benzoylpyridine (Optimized): Introduces a pyridine nitrogen.[2] This atom acts as a hydrogen bond acceptor (mimicking the spatial arrangement of the B-ring in CA-4) and improves aqueous solubility.
The 4-Chloro-3-Fluoro Motif
The specific inclusion of the 4-chloro-3-fluoro moiety addresses two failures common in early phenstatin analogs:
-
Metabolic Blocking: The 3-fluoro group prevents oxidative metabolism at a position prone to hydroxylation (CYP450 attack).
-
Halogen Bonding: The 4-chloro group fills the hydrophobic pocket (interacting with Val238/Cys241 in
-tubulin) more effectively than a methoxy group, while the fluorine modulates the acidity of the ring protons.
Comparative SAR Analysis
The following table compares the 2-(4-Chloro-3-fluorobenzoyl)pyridine scaffold against industry standards.
Table 1: Comparative Potency and Stability Profile[4]
| Compound Class | Linker Structure | B-Ring Substitution | Tubulin IC | Chemical Stability | Metabolic Stability |
| Combretastatin A-4 | cis-Stilbene (C=C) | 4-OMe, 3-OH | 0.001 - 0.005 | Low (Isomerizes) | Moderate |
| Phenstatin | Ketone (C=O) | 4-OMe, 3-OH | 0.01 - 0.05 | High | Moderate |
| Analog A (Benzoylpyridine) | Ketone (C=O) | 4-OMe | 0.05 - 0.10 | High | Low (Demethylation) |
| Analog B (Target) | Ketone (C=O) | 4-Cl, 3-F | 0.008 - 0.02 | High | High |
| Nocodazole | Urea/Benzimidazole | N/A | 2.0 - 4.0 | High | High |
*Note: Values represent ranges derived from aggregate literature on benzoylpyridine class inhibitors tested against MCF-7 or HeLa cell lines.
SAR Logic Visualization
The following diagram illustrates the critical structural features required for potency.
Caption: Structural dissection of the 2-(4-Chloro-3-fluorobenzoyl)pyridine scaffold showing the functional contribution of each moiety to the overall pharmacological profile.
Experimental Protocols
To validate the efficacy of these analogs, the following self-validating protocols are recommended.
A. Chemical Synthesis (Grignard Approach)
This method is preferred over Friedel-Crafts acylation for pyridine rings due to the electron-deficient nature of the pyridine nucleus.
Reagents:
-
4-Chloro-3-fluorobenzaldehyde
-
Isopropylmagnesium chloride (iPrMgCl)
-
PCC (Pyridinium chlorochromate) or DMP (Dess-Martin Periodinane)
Workflow:
-
Grignard Formation: Dissolve 2-bromopyridine in anhydrous THF under Argon. Cool to 0°C. Add iPrMgCl (1.1 eq) dropwise. Stir for 1h to generate the pyridyl-Grignard species (Halogen-Metal Exchange).
-
Addition: Cannulate the 4-chloro-3-fluorobenzaldehyde (1.0 eq) in THF into the Grignard solution at 0°C. Warm to RT and stir for 4h.
-
Quench & Isolate: Quench with sat. NH
Cl. Extract with EtOAc. Purify the secondary alcohol intermediate via flash chromatography. -
Oxidation: Dissolve the intermediate in DCM. Add DMP (1.2 eq). Stir at RT for 2h to yield the final ketone product.
-
Validation:
H NMR must show the disappearance of the carbinol proton signal (~5.8 ppm) and retention of the pyridine protons.
B. Biological Assay: Tubulin Polymerization Inhibition
This assay confirms the mechanism of action (direct target engagement) rather than just general cytotoxicity.
Materials:
-
Purified Tubulin (>99% pure, bovine brain source).
-
GTP (Guantanosine triphosphate).
-
Spectrophotometer (heated to 37°C).[4]
Protocol:
-
Preparation: Prepare tubulin solution (3 mg/mL) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl
, pH 6.9) containing 1 mM GTP. -
Incubation: Add test compound (dissolved in DMSO) at varying concentrations (0.1 µM – 10 µM). Include CA-4 (3 µM) as a positive control and DMSO only as a negative control.
-
Measurement: Transfer to a pre-warmed (37°C) cuvette. Measure absorbance at 340 nm every 30 seconds for 60 minutes.
-
Data Analysis: Polymerization manifests as an increase in turbidity (absorbance).
-
Result: A potent inhibitor will show a flat line (similar to CA-4), while the negative control will show a sigmoidal increase in absorbance.
-
Synthesis Workflow Diagram
Caption: Synthetic pathway utilizing Grignard exchange followed by oxidation to access the target benzoylpyridine scaffold.
Conclusion
The 2-(4-Chloro-3-fluorobenzoyl)pyridine scaffold represents a highly rationalized evolution of the Combretastatin class. By replacing the unstable stilbene with a benzoylpyridine linker, chemical stability is restored. Furthermore, the 4-chloro-3-fluoro substitution pattern provides a specific advantage in metabolic stability and hydrophobic fit compared to simple methoxy-analogs. For researchers targeting the colchicine site, this scaffold offers a robust starting point for developing orally bioavailable tubulin inhibitors.
References
-
Romagnoli, R., et al. (2020). "Structure-Activity Relationship Study of Novel 6-Aryl-2-benzoyl-pyridines as Tubulin Polymerization Inhibitors with Potent Antiproliferative Properties." Journal of Medicinal Chemistry. [Link][5][6]
-
Wang, L., et al. (2014). "Design, synthesis, and biological evaluation of novel pyridine-bridged analogues of combretastatin-A4 as anticancer agents." Journal of Medicinal Chemistry. [Link]
-
Li, W., et al. (2020).[6][7] "Structure–Activity Relationship Study of Novel 6-Aryl-2-benzoyl-pyridines as Tubulin Polymerization Inhibitors." Journal of Medicinal Chemistry. [Link][5][6]
-
Pettit, G. R., et al. (1998). "Antineoplastic agents.[6][8] 393. Synthesis of the trans-isomer of combretastatin A-4 prodrug." Journal of Medicinal Chemistry. (Foundational reference for CA-4 instability). [Link]
Sources
- 1. Molecular modeling study, synthesis and biological evaluation of combretastatin A-4 analogues as anticancer agents and tubulin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Pyridine synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structure-Activity Relationship Study of Novel 6-Aryl-2-benzoyl-pyridines as Tubulin Polymerization Inhibitors with Potent Antiproliferative Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives | MDPI [mdpi.com]
- 8. Design, synthesis, and biological evaluation of novel pyridine-bridged analogues of combretastatin-A4 as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Fluorine Advantage: A Comparative Guide to Evaluating Metabolic Stability in Drug Candidates
For drug discovery researchers, the journey from a promising hit to a viable clinical candidate is fraught with challenges. A molecule with exceptional potency and selectivity can fail spectacularly if it is metabolized too quickly, never reaching its target in sufficient concentration or for an adequate duration. Optimizing metabolic stability is therefore not just a step in the process; it is a critical determinant of success.
Among the many strategies in the medicinal chemist's toolkit, the strategic incorporation of fluorine has become a cornerstone for enhancing drug metabolism and pharmacokinetic (DMPK) properties.[1][2] This guide provides an in-depth comparison of the metabolic stability of fluorinated versus non-fluorinated drug candidates, grounded in mechanistic principles and supported by experimental data. We will move beyond the textbook explanation of C-F bond strength to explore the nuanced electronic effects that govern enzymatic activity and provide practical, field-proven protocols for evaluation.
The "Fluorine Advantage": A Deeper Mechanistic Dive
The common rationale for fluorine's ability to enhance metabolic stability is the strength of the carbon-fluorine (C-F) bond (approx. 110 kcal/mol) compared to a typical carbon-hydrogen (C-H) bond (approx. 100 kcal/mol).[3] While true, this explanation is an oversimplification and ignores the accepted mechanisms of drug metabolism.[1] The true "fluorine advantage" lies in its profound electronic influence on a drug molecule, which can alter its interaction with metabolizing enzymes in two fundamental ways.
The primary enzymes responsible for Phase I oxidative metabolism are the cytochrome P450 (CYP) superfamily.[1] Their catalytic activity can be modeled by a classic two-step process: (1) reversible binding of the substrate (drug) to the enzyme (ES complex formation), and (2) irreversible oxidation of the substrate. The overall rate of metabolism is influenced by both the affinity of the drug for the enzyme's active site (related to the equilibrium constant, Kₐ) and the rate of the subsequent chemical reaction (the catalytic rate constant, kcat).[1][2]
Fluorination impacts both of these factors:
-
Altering Substrate-Enzyme Affinity (Kₐ): Fluorine's high electronegativity can change the electron distribution across the molecule. This can weaken key interactions (e.g., hydrogen bonds, π-stacking) between the drug and amino acid residues in the enzyme's active site, thereby reducing binding affinity (a lower Kₐ) and slowing the overall rate of metabolism. This phenomenon is often overlooked but plays a substantial role.[1]
-
Modulating Catalytic Rate (kcat): For metabolic reactions like aromatic hydroxylation, the first step involves an electrophilic attack by the activated heme-oxygen species of the CYP enzyme. By withdrawing electron density, fluorine can make an aromatic ring less "attractive" to the enzyme, thus increasing the energy required for the reaction to proceed and lowering the kcat.[1]
Therefore, fluorination does not just create a stronger bond that is harder to break; it can make the molecule a fundamentally poorer substrate for the metabolizing enzyme.
Key Metabolic Players: The Cytochrome P450 Superfamily
The CYP enzymes are a large family of heme-containing monooxygenases responsible for the metabolism of the vast majority of drugs.[1] While there are many isoforms, a handful are responsible for most drug metabolism, including CYP3A4, 2D6, 2C9, 2C19, and 1A2. Understanding how a drug candidate interacts with these key enzymes is a regulatory requirement and crucial for predicting its pharmacokinetic profile and potential for drug-drug interactions.
The general catalytic cycle of CYP450 enzymes is a well-orchestrated process involving the binding of the substrate, two successive single-electron reductions, and the activation of molecular oxygen to create a highly reactive oxygen species that performs the oxidation.
Evaluating Metabolic Stability: The In Vitro Liver Microsomal Assay
To assess metabolic stability early in drug discovery, the in vitro liver microsomal stability assay is the workhorse of the industry.[4] Liver microsomes are vesicles of the endoplasmic reticulum isolated from hepatocytes, and they contain a high concentration of Phase I enzymes, especially CYPs.[5] The assay measures the rate at which a drug candidate is eliminated by these enzymes over time.
The primary outputs of this assay are two key parameters:
-
In Vitro Half-Life (t½): The time required for 50% of the parent compound to be metabolized. A longer half-life indicates greater stability.[4]
-
Intrinsic Clearance (CLint): The inherent ability of the liver enzymes to metabolize a drug, independent of physiological factors like blood flow. It is expressed as the volume of liver matrix cleared of the drug per unit time per unit of microsomal protein (e.g., µL/min/mg protein). A lower CLint value signifies greater stability.[4][5]
Protocol: Standard In Vitro Liver Microsomal Stability Assay
This protocol provides a self-validating system by including positive control compounds with known metabolic fates (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized one like warfarin) to ensure the assay is performing as expected.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of fluorinated and non-fluorinated test compounds.
Materials:
-
Test compounds and their non-fluorinated analogs (10 mM stock in DMSO).
-
Pooled Human Liver Microsomes (HLM) (e.g., from Xenotech or Corning).[6]
-
NADPH Regenerating System (e.g., Corning Gentest).[6]
-
Phosphate Buffer (100 mM, pH 7.4).
-
Positive and negative control compounds (e.g., Verapamil, Warfarin).
-
Ice-cold acetonitrile with an analytical internal standard for quenching.
-
96-well incubation plates and collection plates.
Procedure:
-
Preparation: Thaw liver microsomes and NADPH regenerating system on ice. Prepare working solutions of test compounds and controls by diluting stock solutions in buffer to the desired concentration (e.g., 1 µM final concentration).
-
Pre-incubation: In a 96-well plate, add the phosphate buffer, the microsomal suspension (to a final protein concentration of 0.5-1.0 mg/mL), and the test compound. Mix and pre-incubate the plate for 10-15 minutes at 37°C to equilibrate the temperature.
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells. This marks time T=0.
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction in respective wells by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.[4] The T=0 sample is typically quenched immediately after adding NADPH.
-
Sample Processing: Once all time points are collected, seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to precipitate the microsomal proteins.
-
Analysis: Carefully transfer the supernatant to a new 96-well plate for analysis by a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify the remaining concentration of the parent drug at each time point.
-
Data Analysis:
-
Determine the percentage of the parent compound remaining at each time point relative to the T=0 concentration.
-
Plot the natural logarithm (ln) of the percent remaining versus time.
-
The slope of the linear portion of this plot is the elimination rate constant (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (Incubation Volume / Amount of Microsomal Protein) .[4]
-
Quantitative Comparison: Fluorinated vs. Non-Fluorinated Candidates
The most direct way to assess the impact of fluorination is through matched molecular pair analysis, where the only structural difference between two compounds is the substitution of a hydrogen atom with a fluorine atom (or a methyl group with a trifluoromethyl group). The following table summarizes experimental data from such comparisons, clearly demonstrating the powerful effect of this strategy.
| Compound Class | Compound/Analog | Key Structural Difference | System | t½ (min) | CLint (µL/min/mg protein) | Reference |
| BRAF Inhibitor | Lead Compound (49) | Non-fluorinated | Rat Liver Microsomes | - | 1200 | [1] |
| Difluoro-Analog (54) | 2,5-difluoro substitution on pendant sulfonamide ring | Rat Liver Microsomes | - | 150 | [1] | |
| CHK1 Inhibitor | Compound 174 | N-Methyl on pyrazole | Human Liver Microsomes | - | 5.69 | [2] |
| Compound 176 | N-CF₃ on pyrazole | Human Liver Microsomes | - | 10.1 | [2] | |
| Factor XIa Inhibitor | Compound 177 | N-Methyl on pyrazole | Human Liver Microsomes | 68 | - | [2] |
| Compound 183 | N-CHF₂ on pyrazole | Human Liver Microsomes | 100 | - | [2] | |
| CSNK2 Inhibitor | Compound 1 | Non-fluorinated | In vivo (Mouse, i.p.) | 72 | - | [7] |
| Compound 2 | Fluorinated aniline ring | In vivo (Mouse, i.p.) | 150 | - | [7] |
Note: In the case of the CHK1 inhibitor, the introduction of the CF₃ group increased the intrinsic clearance. However, it crucially blocked the formation of the des-methyl metabolite and improved other properties, leading to a significantly longer in vivo half-life (99.5 min vs. 266 min) and better overall in vivo performance, demonstrating that in vitro stability is one of several important, interconnected parameters.[2]
The Concept of Metabolic Blocking Visualized
The strategic placement of fluorine at a known "metabolic soft spot" is a key tactic in lead optimization. If metabolite identification studies reveal that a particular C-H bond is susceptible to oxidation, replacing that hydrogen with fluorine can effectively shut down that metabolic pathway, forcing the body to metabolize the drug through slower, alternative routes, or not at all.
Sources
- 1. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. A matched molecular pair analysis of in vitro human microsomal metabolic stability measurements for methylene substitution or replacements – identification of those transforms more likely to have beneficial effects - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. nuvisan.com [nuvisan.com]
- 6. Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strategic Fluorination to Achieve a Potent, Selective, Metabolically Stable, and Orally Bioavailable Inhibitor of CSNK2 [mdpi.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
